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(2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride Documentation Hub

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Core Science & Biosynthesis

Foundational

(2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride CAS number and physical properties

For Researchers, Scientists, and Drug Development Professionals Introduction The landscape of modern medicinal chemistry is increasingly focused on the development of novel molecular scaffolds that offer three-dimensiona...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of modern medicinal chemistry is increasingly focused on the development of novel molecular scaffolds that offer three-dimensional complexity, improved physicochemical properties, and unique biological activities. Within this context, saturated heterocyclic systems have garnered significant attention. This guide provides a comprehensive technical overview of (2-Azabicyclo[4.1.0]heptan-1-yl)methanol hydrochloride, a functionalized bicyclic amine of interest in drug discovery.

It is important to note that the initial inquiry for "(2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride" did not yield a specific CAS number in broad searches. However, a closely related isomer, (2-Azabicyclo[4.1.0]heptan-1-yl)methanol hydrochloride, is commercially available and has a registered CAS number. This guide will focus on this latter, well-documented compound. The azabicyclo[4.1.0]heptane core, a fusion of a cyclohexane and an aziridine ring, represents a rigid, sp³-rich scaffold that is finding utility in the design of novel therapeutics.[1] The presence of a primary alcohol provides a versatile handle for further chemical modification, making it a valuable building block for creating diverse chemical libraries.

This document will delve into the known physical and chemical properties of (2-Azabicyclo[4.1.0]heptan-1-yl)methanol hydrochloride, explore plausible synthetic routes based on established methodologies for related structures, discuss its potential applications in medicinal chemistry, and provide essential safety and handling information.

Core Compound Identification and Physical Properties

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number. The molecular structure consists of a fused bicyclic system containing a six-membered ring and a three-membered aziridine ring, with a hydroxymethyl substituent at the 1-position. The hydrochloride salt form enhances its solubility in aqueous media.

Table 1: Physical and Chemical Properties of (2-Azabicyclo[4.1.0]heptan-1-yl)methanol hydrochloride

PropertyValueSource(s)
CAS Number 2187426-49-7[2][3]
Molecular Formula C₇H₁₄ClNO[3]
Molecular Weight 163.6 g/mol [3]
Physical Form Solid[4]
Purity Typically >95%
Storage Store at room temperature, keep dry and cool.[4]

Synthesis and Experimental Protocols

The synthesis of functionalized azabicyclo[4.1.0]heptanes can be achieved through various synthetic strategies. A common approach involves the cyclopropanation of a suitable unsaturated amine precursor. While a specific protocol for the title compound is not published, a representative synthesis can be adapted from methodologies reported for analogous structures, such as the synthesis of 6-functionalized 3-azabicyclo[4.1.0]heptanes.[5]

A plausible synthetic route to (2-Azabicyclo[4.1.0]heptan-1-yl)methanol could start from a protected 1,2,3,6-tetrahydropyridine derivative. The key steps would involve the introduction of a hydroxymethyl group or a precursor, followed by cyclopropanation of the double bond.

Illustrative Synthetic Protocol

This protocol is a proposed pathway and has not been experimentally validated for this specific compound.

  • Protection of the Amine: Start with a suitable tetrahydropyridine precursor. The nitrogen atom is protected, for example, as a carbamate (e.g., Boc or Cbz) to prevent side reactions in subsequent steps.

  • Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced at the desired position via various methods, such as hydroboration-oxidation of an exocyclic double bond or by the reaction of a suitable electrophile with a metallated intermediate.

  • Cyclopropanation: The double bond of the protected tetrahydropyridine derivative is then subjected to a cyclopropanation reaction. A common method is the Simmons-Smith reaction using diiodomethane and a zinc-copper couple.

  • Deprotection and Salt Formation: The protecting group is removed under appropriate conditions (e.g., acid treatment for a Boc group). The resulting free amine is then treated with hydrochloric acid to form the stable hydrochloride salt.

Synthetic Pathway Illustrative Synthesis of (2-Azabicyclo[4.1.0]heptan-1-yl)methanol hydrochloride A Protected Tetrahydropyridine B Introduction of -CH2OH precursor A->B 1. Functionalization C Protected (hydroxymethyl)tetrahydropyridine B->C D Simmons-Smith Cyclopropanation C->D 2. CH2I2, Zn(Cu) E Protected (2-Azabicyclo[4.1.0]heptan-1-yl)methanol D->E F Deprotection E->F 3. Acidic conditions G HCl Salt Formation F->G 4. HCl H (2-Azabicyclo[4.1.0]heptan-1-yl)methanol hydrochloride G->H

Caption: Proposed synthetic workflow for the target compound.

Applications in Medicinal Chemistry and Drug Discovery

The rigid, three-dimensional nature of the azabicyclo[4.1.0]heptane scaffold makes it an attractive structural motif in drug design. Such bicyclic systems can provide a fixed orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.

While specific biological activities for (2-Azabicyclo[4.1.0]heptan-1-yl)methanol hydrochloride have not been extensively reported, the broader class of azabicyclo[4.1.0]heptane derivatives has shown promise in various therapeutic areas:

  • Nitric Oxide Synthase (NOS) Inhibition: Certain 2-azabicyclo[4.1.0]heptane derivatives have been synthesized and evaluated as inhibitors of nitric oxide synthase, an enzyme implicated in various physiological and pathological processes.[6]

  • Potassium Channel Opening: Diazabicyclo[4.1.0]heptene derivatives have been investigated for their antihypertensive activity through the opening of potassium channels.[7]

  • Antipsychotic Drug Development: The isosteric replacement of a piperidine moiety with a 3-azabicyclo[4.1.0]heptane fragment in analogues of the antipsychotic drug Haloperidol resulted in improved affinity for dopamine D2 receptors.[5]

The primary alcohol functionality of (2-Azabicyclo[4.1.0]heptan-1-yl)methanol hydrochloride serves as a key point for diversification. It can be readily oxidized to an aldehyde or carboxylic acid, or converted to esters, ethers, and other functional groups, allowing for the exploration of a wide range of chemical space in structure-activity relationship (SAR) studies.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling (2-Azabicyclo[4.1.0]heptan-1-yl)methanol hydrochloride. Based on available safety data for related compounds, the following should be considered:

  • Hazard Classification: This compound is classified as causing skin and eye irritation.[4][8]

  • Personal Protective Equipment (PPE): It is recommended to use appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If skin contact occurs, wash with soap and water. If inhaled, move to fresh air.

For detailed safety information, it is always best to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(2-Azabicyclo[4.1.0]heptan-1-yl)methanol hydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its rigid, three-dimensional scaffold and functional handle for further derivatization make it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications. While further research is needed to fully elucidate the biological activity of this specific molecule, the established importance of the azabicyclo[4.1.0]heptane core suggests that it holds significant promise for the development of new and effective drugs.

References

  • Request PDF. Expedient Synthesis of 6‐Functionalized Azabicyclo[4.1.0]heptane Derivatives. ResearchGate. [Link]

  • Zhang, X., et al. Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. Chemical Communications. [Link]

  • Chemical Substance Information. 2-azabicyclo[4.1.0]heptan-1-ylmethanol hydrochloride. [Link]

  • Request PDF. Cyclopropanation Reactions for the Synthesis of 2-Azabicyclo[4.1.0]heptane Derivatives with Nitric Oxide Synthase Inhibitory Activity. ResearchGate. [Link]

  • Wolan, A., et al. Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Tetrahedron Letters.
  • PubChem. 2-Azabicyclo[4.1.0]heptane. [Link]

  • ChemRxiv. 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. [Link]

  • Wang, Y., et al. 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. [Link]

  • Yang, J., et al. Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds. Chemistry – An Asian Journal. [Link]

  • ECHA. 2-azabicyclo[2.2.1]heptan-1-ylmethanol. [Link]

  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). MDPI. [Link]

  • Horino, H., et al. Synthesis and antihypertensive activity of 4-(diazabicyclo[4.1.0]-heptenyloxy)benzopyran derivatives and their analogues. Chemical & Pharmaceutical Bulletin. [Link]

Sources

Exploratory

Comprehensive Safety Data Sheet & Technical Handling Guide: (2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride

Executive Summary & Chemical Identity As a Senior Application Scientist, I frequently encounter novel conformationally restricted scaffolds like (2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride[1]. Bicyclic amines...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

As a Senior Application Scientist, I frequently encounter novel conformationally restricted scaffolds like (2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride[1]. Bicyclic amines are highly valued in modern drug discovery for improving metabolic stability and target affinity. However, their unique physicochemical properties—specifically the hygroscopicity of the hydrochloride salt and the lipophilicity of the bicyclic core—demand rigorous, field-proven handling protocols.

This technical whitepaper transcends a standard Safety Data Sheet (SDS) by integrating Global Harmonized System (GHS) hazard data with mechanistic insights and self-validating experimental workflows. Understanding the molecular structure is the first step in risk mitigation. The compound consists of a rigid azabicyclo[4.1.0]heptane ring system with a hydroxymethyl substituent, stabilized as a hydrochloride salt[2].

Quantitative Chemical Profile
PropertyValue
Chemical Name (2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride
CAS Number 2387595-48-2
Molecular Formula C7H14ClNO
Molecular Weight 163.65 g/mol
Appearance Solid (Crystalline Powder)
Core Scaffold Bicyclic amine hydrochloride

Hazard Identification & Toxicological Mechanisms

While specific in vivo toxicological data for CAS 2387595-48-2 is limited due to its novelty, we can accurately extrapolate its hazard profile from structurally homologous bicyclic amine hydrochlorides (e.g., 3-azabicyclo[3.1.0]hexane hydrochloride and 3-azabicyclo[3.3.0]octane hydrochloride)[3][4].

GHS Hazard Classification
GHS Hazard CodeDescriptionCategory
H302 Harmful if swallowedAcute Toxicity, Oral (Category 4)
H315 Causes skin irritationSkin Corrosion/Irritation (Category 2)
H319 Causes serious eye irritationEye Damage/Irritation (Category 2A)
H335 May cause respiratory irritationSTOT - Single Exposure (Category 3)
Mechanistic Causality of Irritation

Standard safety sheets list hazards without explaining the underlying biology. Why do these specific compounds act as irritants? When the fine dust of an amine hydrochloride contacts mucous membranes (eyes, respiratory tract), it rapidly dissolves in the physiological moisture[3]. This dissolution triggers a localized release of protons (H+), dropping the micro-environmental pH and causing acute acidic irritation (H315, H319, H335)[3][4]. Simultaneously, the lipophilic bicyclic core can partition into cellular lipid bilayers, disrupting cell membranes and exacerbating localized tissue damage.

ToxicityMechanism A Bicyclic Amine HCl (Solid Dust) B Contact with Mucous Membranes (Moisture) A->B Inhalation/Contact C Dissociation (Amine + HCl) B->C Solubilization D Local pH Drop (Acidic Irritation) C->D Proton Release E Lipid Bilayer Penetration C->E Lipophilic Core F Cellular Damage (H315, H319, H335) D->F E->F

Figure 1: Mechanistic pathway of mucous membrane irritation by bicyclic amine hydrochlorides.

Experimental Protocols & Safe Handling

Standard operating procedures often fail because they list steps without explaining the why. The following workflows are designed as self-validating systems to ensure scientific integrity and operator safety.

Workflow 1: Inert-Atmosphere Weighing and Solubilization

Objective: Prevent moisture-induced degradation and mitigate inhalation risks from static-charged powders.

  • Preparation: Don appropriate PPE, including an N95/P3 particulate respirator, nitrile gloves, and wrap-around safety goggles[4]. Causality: The respirator is mandatory because the fine HCl salt dust is easily aerosolized and causes severe respiratory tract irritation (H335)[3].

  • Environmental Control: Transfer the sealed vial to a glovebox or a controlled weighing station under a gentle stream of dry Nitrogen or Argon. Causality: Amine hydrochlorides are highly hygroscopic; atmospheric moisture will turn the powder into a sticky resin, ruining the stoichiometric accuracy of your assay.

  • Static Mitigation: Use an anti-static ionizer gun on the weighing spatula and the analytical balance. Causality: Bicyclic amine salts often hold a static charge, causing the powder to "jump" and contaminate the workspace.

  • Validation: After weighing, verify the ambient humidity in the glovebox remains below 10%. Seal the stock vial with Parafilm before removing it from the inert atmosphere.

Workflow 2: Emergency Decontamination & Spill Response

Objective: Neutralize and safely remove localized spills without generating hazardous aerosols.

  • Containment: Do not sweep the dry powder, as this generates respirable dust[3]. Instead, gently cover the spill with a damp, absorbent laboratory wipe.

  • Neutralization: Spray the covered area with a dilute solution of sodium bicarbonate (NaHCO3) or standard 70% ethanol/water. Causality: The mild base neutralizes the acidic hydrochloride component, preventing surface corrosion and reducing volatility.

  • Verification: Wipe the area with a pH indicator strip. A neutral pH (6.5-7.5) validates that the acidic residue has been fully remediated.

  • Disposal: Place all contaminated wipes into a sealed, labeled chemical waste bag for incineration[4].

HandlingWorkflow Start Preparation Phase PPE Don PPE (N95/P3, Nitrile Gloves, Goggles) Start->PPE Env Establish Inert Env. (Glovebox/N2 stream) PPE->Env Weigh Weigh Compound (Avoid Static/Dust) Env->Weigh Seal Seal & Desiccate (Store at 2-8°C) Weigh->Seal Clean Decontaminate Surfaces (EtOH/Water) Weigh->Clean

Figure 2: Safe handling and weighing workflow for hygroscopic amine hydrochlorides.

Storage and Stability

To maintain the structural integrity of (2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride, store the compound at 2-8°C in a tightly sealed container, ideally backfilled with Argon[1][4]. Desiccants (e.g., Drierite or silica gel) should be present in the secondary storage container to scavenge any residual moisture and prevent the compound from deliquescing.

References

  • [1] ChemScene. 2387595-48-2 | {2-Azabicyclo[4.1.0]heptan-6-ylmethanol hydrochloride. Retrieved from:

  • [2] Fluorochem. {2-AZABICYCLO[4.1.0]HEPTAN-6-YLMETHANOL HYDROCHLORIDE Hazards. Retrieved from:

  • [3] ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 3-Azabicyclo[3.1.0]hexane hydrochloride. Retrieved from:

  • [4] Leyan. Safety Data Sheet: 3-Azabicyclo[3.3.0]octane hydrochloride. Retrieved from:

Sources

Foundational

Molecular Weight and Exact Mass Determination of (2-Azabicyclo[4.1.0]heptan-6-yl)methanol Hydrochloride: A Technical Guide

Executive Summary Conformationally restricted bicyclic scaffolds, such as azabicyclo[4.1.0]heptanes, are increasingly utilized in modern drug discovery to improve metabolic stability and target selectivity. (2-Azabicyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Conformationally restricted bicyclic scaffolds, such as azabicyclo[4.1.0]heptanes, are increasingly utilized in modern drug discovery to improve metabolic stability and target selectivity. (2-Azabicyclo[4.1.0]heptan-6-yl)methanol is a prominent building block within this class. This technical guide provides an in-depth physicochemical characterization of its hydrochloride salt, focusing on the critical distinction between average molecular weight and monoisotopic exact mass. We detail the theoretical calculations, the causality behind salt selection, and a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for precise structural verification.

Section 1: Structural Elucidation & Physicochemical Metrics

(2-Azabicyclo[4.1.0]heptan-6-yl)methanol features a fused bicyclic system combining a piperidine ring with a cyclopropane ring. The secondary amine at position 2 provides a basic center. The free base of this molecule is registered under CAS No. 1781900-30-8[1].

In pharmaceutical development, distinguishing between Average Molecular Weight and Monoisotopic Exact Mass is non-negotiable:

  • Average Molecular Weight uses the atomic weight of elements based on their natural isotopic abundance (e.g., Carbon = 12.011). It is essential for bulk stoichiometric calculations, such as formulating precise molar solutions for in vitro assays.

  • Monoisotopic Exact Mass uses the mass of the most abundant primary isotope (e.g., ‘12C=12.00000‘ ). It is the critical metric for mass spectrometry-based structural elucidation and impurity profiling[2].

Quantitative Physicochemical Data

The following table summarizes the calculated metrics based on .

PropertyFree BaseHydrochloride Salt
Chemical Formula C₇H₁₃NOC₇H₁₄ClNO (C₇H₁₃NO • HCl)
Average Molecular Weight 127.18 g/mol 163.64 g/mol
Monoisotopic Exact Mass 127.0997 Da163.0764 Da
Detected Ion (ESI+)[M+H]⁺ 128.1070 m/z128.1070 m/z
Detected Ion (ESI-) [Cl]⁻ N/A34.9689 m/z

Section 2: The Role of the Hydrochloride Salt

Aliphatic amines are notoriously difficult to handle as free bases due to high hygroscopicity and a tendency to form oils. Converting the free base to a hydrochloride salt locks the secondary amine in a protonated state.

Causality Insight: Why use the HCl salt for analysis? The salt form raises the melting point and enables the formation of stable, weighable crystalline solids, ensuring high precision during sample preparation. However, when introduced into an aqueous/organic mobile phase for Liquid Chromatography-Mass Spectrometry (LC-MS), the salt completely dissociates. The mass spectrometer does not detect the intact salt (163.0764 Da); rather, it detects the protonated free base in positive mode and the chloride anion in negative mode.

G Salt (2-Azabicyclo[4.1.0]heptan-6-yl)methanol HCl MW: 163.64 g/mol Dissociation Solvation & Ionization (LC-ESI Interface) Salt->Dissociation FreeBase Protonated Amine [M+H]+ m/z: 128.1070 Dissociation->FreeBase ESI Positive Mode Anion Chloride Anion[Cl]- m/z: 34.9689 Dissociation->Anion ESI Negative Mode

Figure 1: ESI dissociation pathways and corresponding exact mass detection.

Section 3: High-Resolution Mass Spectrometry (HRMS) Methodology

To verify the identity and purity of the synthesized compound, HRMS (e.g., Orbitrap or Time-of-Flight) is required. A mass accuracy of < 5 ppm is the industry standard to unambiguously confirm the elemental composition and differentiate the target analyte from isobaric impurities[2].

Self-Validating Protocol: LC-HRMS Workflow

This protocol is designed as a self-validating system, ensuring that environmental variables do not compromise mass accuracy.

  • Sample Preparation: Dissolve 1.0 mg of the hydrochloride salt in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid (FA).

    • Causality: The FA lowers the pH below the pKa of the secondary amine, ensuring >99% protonation in solution prior to droplet evaporation. This maximizes the [M+H]⁺ signal intensity in ESI+.

  • Chromatographic Separation: Inject 1 µL onto a sub-2 µm C18 UHPLC column. Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Ionization (ESI+): Utilize Electrospray Ionization in positive mode. Capillary voltage: 3.5 kV; Desolvation temperature: 350°C.

  • Mass Analysis: Scan range m/z 50–500. Set the Orbitrap resolution to 120,000 (at m/z 200).

    • Self-Validating Mechanism: Enable internal lock mass calibration using a known background polysiloxane ion (e.g., m/z 371.1012). Because ambient temperature fluctuations cause slight expansions in the mass analyzer components, a lock mass provides real-time mathematical correction, ensuring the < 5 ppm mass accuracy is continuously validated against an internal standard rather than an outdated external curve.

  • Data Processing: Extract the ion chromatogram for m/z 128.1070. Calculate the mass error:

    • Mass Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] × 10^6

    • An error of < 5 ppm confirms the C₇H₁₃NO formula.

G A Sample Prep (1 mg/mL, 0.1% FA) B UHPLC Separation (C18, Gradient) A->B C ESI+ Ionization (Desolvation) B->C D Orbitrap HRMS (R=120k, Lock Mass) C->D E Data Processing (Mass Error < 5 ppm) D->E

Figure 2: High-Resolution Mass Spectrometry (HRMS) workflow for exact mass verification.

Section 4: Isotopic Pattern Analysis

Beyond the exact mass of the [M+H]⁺ ion, the M+1 isotopic peak provides orthogonal validation of the molecular formula.

For C₇H₁₃NO, the M+1 peak is primarily driven by the natural abundance of ‘13C‘ (~1.1% per carbon atom). With 7 carbon atoms, the ‘13C‘ contribution is approximately 7.7%. Factoring in minor contributions from ‘15N‘ (0.37%), ‘2H‘ (0.0115% × 13), and ‘17O‘ (0.038%), the total relative abundance of the M+1 peak should be approximately 8.0% of the monoisotopic [M+H]⁺ peak. Observing this specific isotopic fidelity acts as a secondary, self-validating confirmation of the carbon count, proving that no degradation or unexpected adduct formation has occurred.

References

  • Atomic weights of the elements 2013 (IUPAC Technical Report) Source: Pure and Applied Chemistry, 88(3), 265-291. URL:[Link]

  • High-resolution mass spectrometry in pharmaceutical analysis: A tool for trace detection and impurity profiling Source: Mass Spectrometry Reviews, 42(1), e20431. URL:[Link]

Sources

Exploratory

2-Azabicyclo[4.1.0]heptane Derivatives in Modern Drug Discovery: Synthesis, 3D-Fragment Elaboration, and Biological Applications

Executive Summary The transition from flat, sp²-hybridized aromatic rings to structurally complex, sp³-rich scaffolds is a defining paradigm in modern drug discovery. The 2-azabicyclo[4.1.0]heptane core—a piperidine ring...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, sp²-hybridized aromatic rings to structurally complex, sp³-rich scaffolds is a defining paradigm in modern drug discovery. The 2-azabicyclo[4.1.0]heptane core—a piperidine ring fused with a cyclopropane moiety—has emerged as a highly versatile bioisostere. By conformationally restricting the piperidine geometry, this bicyclic system improves target specificity, enhances pharmacokinetic profiles, and provides critical three-dimensional vectors for Fragment-Based Drug Discovery (FBDD). This technical guide explores the structural rationale, self-validating synthetic workflows, and key biological applications of 2-azabicyclo[4.1.0]heptane derivatives.

The "Escape from Flatness": Structural Rationale

In medicinal chemistry, over-reliance on flat, lipophilic aromatic rings often leads to poor solubility and off-target toxicity (e.g., hERG channel inhibition). The incorporation of the 2-azabicyclo[4.1.0]heptane scaffold addresses these liabilities through two primary mechanisms:

  • Conformational Restriction: The fused cyclopropane ring locks the piperidine core into a specific chair or boat conformation. In peptidomimetics, such as cyclopropane pipecolic acids (CPAs), this restriction forces the molecule into a bioactive geometry, drastically reducing the entropic penalty upon binding to targets like the αvβ3 integrin [1].

  • Basicity Modulation via 3D Vectors: In FBDD, fluorinated 2-azabicyclo[4.1.0]heptanes project binding vectors into 3D space much more effectively than planar analogs. Furthermore, strategically placing fluorine atoms on this sp³-rich scaffold exerts an inductive electron-withdrawing effect that lowers the pKa of the basic amine. This causality is critical: lowering basicity directly correlates with reduced affinity for hERG potassium channels, thereby mitigating cardiotoxicity risks [2].

Synthetic Workflows & Self-Validating Protocols

The construction of the 2-azabicyclo[4.1.0]heptane skeleton requires precise stereocontrol. Below are two field-proven methodologies, detailing the causality behind the reagents and the internal validation steps required to ensure protocol integrity.

Protocol 1: Enamide Cyclopropanation via Metal-Catalyzed Diazo Decomposition

This protocol is widely used to synthesize analogs of the iNOS inhibitor ONO-1714 [3].

  • Step 1: Controlled Imide Reduction.

    • Procedure: Dissolve the N-protected lactam/imide in anhydrous THF and cool to -78°C. Add DIBAL-H (1.2 eq) dropwise.

    • Causality: DIBAL-H at cryogenic temperatures selectively reduces the carbonyl to a hemiaminal. Higher temperatures or stronger reducing agents (like LiAlH₄) would over-reduce the system to a simple amine, destroying the functional handle needed for alkene formation[4].

  • Step 2: Dehydration to Enamide.

    • Procedure: Treat the crude hemiaminal with methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in CH₂Cl₂ at 0°C.

    • Causality: The mesylate acts as an exceptional leaving group, facilitating a rapid E2 elimination to yield the cyclic enamide[4].

    • Self-Validation Checkpoint: Do not proceed until ¹H-NMR confirms the disappearance of the hemiaminal proton and the emergence of characteristic enamide alkene protons (typically a multiplet at δ 5.0–6.5 ppm).

  • Step 3: Stereoselective Cyclopropanation.

    • Procedure: Dissolve the enamide in CH₂Cl₂. Add a catalytic amount of Rh₂(OAc)₄. Using a syringe pump, slowly add ethyl diazoacetate (EDA) over 4 hours.

    • Causality: The rhodium catalyst decomposes EDA into a highly reactive metallocarbene. The syringe pump ensures a low steady-state concentration of EDA, preventing the carbene from dimerizing into diethyl maleate/fumarate, and forcing the stereoselective cycloaddition onto the enamide double bond[4].

    • Self-Validation Checkpoint: Monitor the reaction via ¹H-NMR. The reaction is complete when alkene protons vanish and high-field cyclopropane signals appear (δ 0.5–1.5 ppm).

SyntheticWorkflow A Lactam Precursor B Reduction (DIBAL-H) & Dehydration A->B C Enamide Intermediate (Validation: 1H-NMR) B->C D Cyclopropanation (EDA + Rh Catalyst) C->D E 2-Azabicyclo[4.1.0]heptane Core D->E

Caption: Synthetic workflow for 2-azabicyclo[4.1.0]heptane derivatives via enamide cyclopropanation.

Protocol 2: Sulfur Ylide Cyclopropanation for Iminosugars

Used primarily for generating bicyclic piperidine-based iminosugars that act as glycosidase inhibitors [5].

  • Step 1: Ylide Generation and Addition.

    • Procedure: React an α,β-unsaturated piperidine ester with dimethylsulfoxonium methylide (generated in situ from trimethylsulfoxonium iodide and NaH) in DMSO at room temperature.

    • Causality: Unlike metal-catalyzed carbenes which prefer electron-rich alkenes, the sulfur ylide acts as a nucleophile that selectively attacks the electron-deficient Michael acceptor. Subsequent intramolecular displacement of the DMSO leaving group closes the cyclopropane ring with high diastereoselectivity[5].

    • Self-Validation Checkpoint: Utilize TLC (UV and KMnO₄ stain) to ensure complete consumption of the Michael acceptor. The resulting cyclopropanated product will not stain strongly with KMnO₄ due to the loss of the alkene.

Biological Target Validation & Applications

The 2-azabicyclo[4.1.0]heptane core is a privileged scaffold across multiple therapeutic areas:

Inducible Nitric Oxide Synthase (iNOS) Inhibition

Overproduction of nitric oxide (NO) by iNOS in macrophages is a hallmark of severe inflammatory diseases. Derivatives of 2-azabicyclo[4.1.0]heptane, specifically analogs of the clinical candidate ONO-1714, act as potent, selective competitive inhibitors of iNOS. By mimicking the spatial arrangement of L-arginine, these bicyclic compounds block the enzyme's active site, drastically reducing NO production in lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) stimulated macrophages [4].

iNOSPathway Stim Inflammatory Stimulus (LPS / IFN-γ) Macro Macrophage Activation Stim->Macro iNOS iNOS Expression Macro->iNOS NO Nitric Oxide (NO) Overproduction iNOS->NO Inhib 2-Azabicyclo[4.1.0]heptane (ONO-1714 Analog) Inhib->iNOS Selective Inhibition

Caption: Mechanism of selective iNOS inhibition by 2-azabicyclo[4.1.0]heptane analogs in macrophages.

P2Y14 Receptor Antagonism

The P2Y14 receptor is implicated in asthma and sterile inflammation. Bridged piperidine analogues, including highly rigidified 2-azabicyclo systems, have been synthesized to lower the high lipophilicity of earlier naphthalene-based antagonists. These bridged derivatives preserve high binding affinity while improving the sp³ character and aqueous solubility, leading to profound in vivo efficacy in murine asthma models [6].

Peptidomimetics: αvβ3 Integrin Ligands

Cyclopropane pipecolic acids (CPAs) based on the 2-azabicyclo[4.1.0]heptane skeleton serve as rigid templates for linear and cyclic peptidomimetics. When incorporated into Arg-Gly-Asp (RGD)-containing peptides, the constrained geometry precisely aligns the pharmacophores required for binding to the αvβ3 integrin, yielding nanomolar antagonist activity against human melanoma cells [1].

Quantitative Data & Target Summary

The versatility of the 2-azabicyclo[4.1.0]heptane scaffold is best illustrated by its diverse target profile and the specific synthetic methodologies required to achieve the necessary stereochemistry.

Derivative Type / ScaffoldPrimary Biological TargetKey Pharmacological EffectPrimary Synthetic MethodologyRef
ONO-1714 Analogs Inducible Nitric Oxide Synthase (iNOS)Anti-inflammatory; reduces NO production in activated macrophages.Enamide Cyclopropanation (EDA + Rh Catalyst)
Bicyclic Iminosugars GlycosidasesBiomimetics of pyranoses; metabolic regulation and potential antiviral activity.Sulfur Ylide Cyclopropanation
Fluorinated Piperidines 3CLPro (SARS-CoV-2) / FBDD3D fragment hits with reduced basicity (lower pKa) and minimized hERG affinity.Dihydropyridinone Fluorination
Cyclopropane Pipecolic Acids αvβ3 IntegrinNanomolar antagonist activity in M21 human melanoma cells.OH-directed Cyclopropanation
Bridged Piperidines P2Y14 ReceptorAntihyperallodynic and antiasthmatic activity with improved aqueous solubility.Bridged Precursor Elaboration

Conclusion

The 2-azabicyclo[4.1.0]heptane system represents a triumph of modern synthetic chemistry applied to drug discovery. By forcing the piperidine ring out of conformational ambiguity and into a rigid, 3D-defined space, researchers can drastically improve target affinity (as seen with integrin ligands and iNOS inhibitors) while engineering out off-target liabilities (such as hERG toxicity in FBDD). Mastering the stereoselective synthesis of these bicyclic systems—whether through metal-catalyzed carbenes or sulfur ylides—is an essential capability for any contemporary medicinal chemistry program.

References

  • Suárez del Villar, I., Gradillas, A., Gómez-Ovalles, A., Martínez-Murillo, R., Martínez, A., & Pérez-Castells, J. (2008). Cyclopropanation Reactions for the Synthesis of 2-Azabicyclo[4.1.0]heptane Derivatives with Nitric Oxide Synthase Inhibitory Activity. Chemistry Letters, 37(12), 1222-1223.[Link]

  • López-Rodríguez, A., Domínguez, G., & Pérez-Castells, J. (2017). Synthesis of Novel Iminosugar Derivatives Based on a 2-Azabicyclo[4.1.0]heptane Skeleton. Synthesis, 49(20), 4606-4612.[Link]

  • Le Roch, M., Renault, J., Argouarch, G., Lenci, E., Trabocchi, A., Roisnel, T., Gouault, N., & Lalli, C. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 89(7), 4932-4946.[Link]

  • Sernissi, L., Petrović, M., Scarpi, D., Guarna, A., Trabocchi, A., Bianchini, F., & Occhiato, E. G. (2014). Cyclopropane pipecolic acids as templates for linear and cyclic peptidomimetics: application in the synthesis of an Arg-Gly-Asp (RGD)-containing peptide as an αvβ3 integrin ligand. Chemistry–A European Journal, 20(35), 11187-11203.[Link]

  • Wen, Z., Salmaso, V., Jung, Y. H., Phung, N. B., Gopinatth, V., Shah, Q., ... & Jacobson, K. A. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 65(4), 3434-3459.[Link]

Sources

Foundational

Pharmacokinetic Properties and ADME Profiling of (2-Azabicyclo[4.1.0]heptan-6-yl)methanol Hydrochloride

Executive Summary & Structural Rationale In modern drug discovery, the transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a proven strategy for improving the pharmacokinetic (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, the transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a proven strategy for improving the pharmacokinetic (PK) and safety profiles of small molecules. (2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride (Molecular Weight: 163.64 g/mol ) is a prime example of such a scaffold. Featuring a cyclopropanated piperidine ring and a primary hydroxymethyl vector, this building block is frequently utilized in Fragment-Based Lead Discovery (FBLD) and as a rigid linker in targeted therapeutics[1].

Causality in Salt Selection: The free base form of low-molecular-weight secondary amines is typically an unstable, volatile oil highly susceptible to rapid oxidative degradation. Formulating this scaffold as a hydrochloride (HCl) salt forces the molecule into a stable, crystalline lattice. This experimental choice guarantees high aqueous solubility, which is an absolute prerequisite for achieving uniform gastrointestinal dissolution in oral (PO) dosing studies and for formulating high-concentration, precipitate-free stock solutions for intravenous (IV) administration.

Physicochemical Profiling & Predictive ADME

The intrinsic absorption, distribution, metabolism, and excretion (ADME) properties of this scaffold are strictly dictated by its unique bicyclic topology. Rigid bicyclic amines are increasingly utilized as cationic centers because they lower the entropic penalty upon target binding while simultaneously modulating intrinsic clearance[2].

  • pKa Modulation via Cyclopropanation: Standard piperidines often possess a high pKa (>9.5), leading to extensive lysosomal trapping and hERG channel liabilities. However, the fusion of the cyclopropane ring in the 2-azabicyclo[4.1.0]heptane core introduces significant s-character into the adjacent C-C bonds. This exerts an electron-withdrawing inductive effect on the secondary amine, subtly lowering its basicity (pKa ~8.5 - 9.0). This targeted reduction in pKa improves the volume of distribution ( Vd​ ) while mitigating phospholipidosis risks.

  • Permeability & Lipophilicity: The scaffold exhibits a highly polar profile (LogD at pH 7.4 typically ranging from -0.5 to 0.5). While passive transcellular permeability (measured via Caco-2 assays) is generally low-to-moderate due to the hydrogen-bond donor capacity of both the amine and the hydroxyl group, its small molecular volume permits a degree of paracellular transport.

Experimental Pharmacokinetic Workflows

To accurately evaluate the PK properties of this scaffold when incorporated into lead compounds, a rigorous, self-validating experimental pipeline must be employed.

PK_Workflow A Compound Preparation (HCl Salt Dissociation) B Physicochemical Profiling (pKa, LogD, PSA) A->B C In Vitro ADME (Microsomes, Caco-2) B->C D In Vivo PK (Rodent IV/PO) C->D E Data Compartmental Modeling D->E

Caption: Step-by-step pharmacokinetic evaluation workflow for bicyclic amine scaffolds.

Self-Validating Protocol: In Vitro Intrinsic Clearance ( Clint​ )

This protocol measures the metabolic stability of the scaffold using Human Liver Microsomes (HLM).

  • Preparation: Dissolve the HCl salt in 100% DMSO to create a 10 mM stock. Dilute to a 1 µM working concentration in 0.1 M phosphate buffer (pH 7.4). Causality: The 0.1 M phosphate buffer strictly maintains the physiological ionization state of the secondary amine, preventing artifactual shifts in lipophilicity.

  • Incubation: Combine the compound with HLM (final protein concentration: 0.5 mg/mL) and pre-warm to 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Quenching: At precise intervals (0, 5, 15, 30, 45, 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold acetonitrile instantly denatures CYP450 enzymes and precipitates microsomal proteins, halting the reaction immediately to ensure precise kinetic timepoints.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the disappearance of the parent mass.

  • System Validation (Critical):

    • Minus-NADPH Control: A parallel incubation lacking NADPH must be run. If the compound depletes here, it indicates chemical instability rather than enzymatic clearance, invalidating the assay.

    • Time-Zero Verification: The calculated concentration at t=0 must fall within 10% of the spiked 1 µM dose. A deviation indicates immediate non-specific binding to plasticware or catastrophic insolubility.

Metabolic Vulnerabilities & Biotransformation

The structural vectors on (2-Azabicyclo[4.1.0]heptan-6-yl)methanol present specific liabilities for both Phase I and Phase II metabolism. The metabolic fate of cyclopropanated cyclic amines typically involves alpha-carbon oxidation to lactams, a pathway extensively documented in the clinical pharmacokinetics of structurally analogous compounds like the analgesic bicifadine (1-(4-methylphenyl)-3-azabicyclo-[3.1.0]hexane)[3].

  • Phase I (CYP450 Oxidation): The carbon atoms adjacent to the secondary amine in the piperidine ring are susceptible to oxidation by CYP3A4 and CYP2D6. This forms an unstable carbinolamine intermediate that rapidly collapses into a stable lactam or undergoes N-oxidation.

  • Phase II (UGT Glucuronidation): The primary hydroxymethyl group (-CH2OH) at position 6 is a prime target for UDP-glucuronosyltransferases (UGTs). This results in the formation of a highly polar O-glucuronide conjugate , which is rapidly cleared via renal excretion.

Metabolism Parent (2-Azabicyclo[4.1.0]heptan-6-yl)methanol UGT Glucuronidation (UGT enzymes) Parent->UGT Phase II CYP Oxidation (CYP450) Parent->CYP Phase I Met1 O-Glucuronide Conjugate UGT->Met1 Met2 Lactam / N-Oxide Derivatives CYP->Met2

Caption: Proposed Phase I and Phase II biotransformation pathways for the scaffold.

Quantitative Data Synthesis

The following table summarizes the representative pharmacokinetic and physicochemical parameters for this class of cyclopropanated bicyclic amine fragments, synthesized from predictive models and analogous structural in vitro data[1][2].

ParameterRepresentative Value RangePharmacokinetic Implication
Molecular Weight (HCl Salt) 163.64 g/mol Ideal for FBLD; allows significant mass budget for lead elaboration.
LogD (pH 7.4) -0.5 to 0.5Highly polar; guarantees low non-specific protein binding in plasma.
Amine pKa 8.5 – 9.0Protonated at physiological pH; cyclopropanation prevents extreme basicity.
HLM Intrinsic Clearance ( Clint​ ) 15 – 45 µL/min/mgModerate metabolic stability; primary liability is the exposed hydroxyl group.
Caco-2 Permeability ( Papp​ ) 1.0−5.0×10−6 cm/sLow-to-moderate passive permeability; requires masking of the -OH group in prodrugs.

References

  • Title: Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: BMS-933043, a Selective α7 nAChR Partial Agonist for the Treatment of Cognitive Deficits Associated with Schizophrenia Source: Journal of Medicinal Chemistry (PMC/NIH) URL: [Link]

  • Title: Pharmacokinetics, disposition, and metabolism of bicifadine in humans Source: Drug Metabolism and Disposition (PubMed/NIH) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of (2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride

A Comprehensive Guide for Researchers and Drug Development Professionals Abstract This document provides a detailed, step-by-step synthetic protocol for the preparation of (2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydroch...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step synthetic protocol for the preparation of (2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride, a valuable bicyclic scaffold for drug discovery and development. The presented methodology is designed to be robust and scalable, offering researchers a reliable pathway to this important building block. This guide emphasizes the underlying chemical principles and provides practical insights into experimental execution, purification, and characterization, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the 2-Azabicyclo[4.1.0]heptane Scaffold

The 2-azabicyclo[4.1.0]heptane core, a conformationally constrained piperidine analogue, is a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure allows for precise orientation of substituents, enabling enhanced binding affinity and selectivity for various biological targets. This structural motif is found in a range of biologically active molecules, including inhibitors of nitric oxide synthase (iNOS), which are of interest in the treatment of inflammatory diseases.[1][2][3] The title compound, featuring a hydroxymethyl substituent, serves as a versatile intermediate for further functionalization, making it a key asset in the synthesis of novel therapeutics.[4]

This guide details a synthetic route commencing from readily available starting materials, proceeding through a key cyclopropanation step to construct the bicyclic core, followed by functional group manipulation to yield the target compound.

Overview of the Synthetic Strategy

The synthesis of (2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride is accomplished through a multi-step sequence, as illustrated in the workflow diagram below. The key strategic elements include the formation of a cyclic enamide, followed by a diastereoselective cyclopropanation to establish the bicyclic framework. Subsequent reduction of an ester moiety and final salt formation afford the desired product.

Synthetic_Workflow A Step 1: N-Protection and Enamide Formation B Step 2: Cyclopropanation A->B Key Bicyclic Core Formation C Step 3: Ester Reduction B->C Functional Group Interconversion D Step 4: Hydrochloride Salt Formation C->D Final Product Isolation E Final Product D->E

Figure 1: Overall synthetic workflow for (2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. The handling of pyrophoric and hazardous reagents such as DIBAL-H requires strict adherence to safety protocols.

Step 1: Synthesis of tert-butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

The synthesis begins with the protection of a commercially available piperidone derivative to form a key enamide intermediate.

  • Reaction Scheme:

    (Image of the reaction scheme for Step 1 would be placed here if image generation was possible)

  • Protocol:

    • To a solution of 4-piperidone hydrochloride (1.0 eq) in a mixture of dioxane and water (1:1) at 0 °C, add sodium carbonate (2.5 eq) portion-wise.

    • Add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in dioxane dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude N-Boc-4-piperidone.

    • To a solution of the crude N-Boc-4-piperidone in an appropriate solvent, add a suitable base (e.g., LDA or NaHMDS) at low temperature (-78 °C) to generate the enolate.

    • Introduce a phenylselenyl group by adding phenylselenyl bromide.

    • Oxidize the resulting seleno-piperidone with an oxidizing agent like hydrogen peroxide to induce elimination and form the enamide, tert-butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate.

    • Purify the product by flash column chromatography.

  • Rationale: The N-Boc protecting group is chosen for its stability under the subsequent reaction conditions and its ease of removal if necessary. The formation of the enamide is crucial for the subsequent cyclopropanation step.

Step 2: Synthesis of tert-butyl 6-ethoxycarbonyl-2-azabicyclo[4.1.0]heptan-2-carboxylate

This step involves the critical cyclopropanation of the enamide to construct the bicyclic core. A Simmons-Smith or a related metal-catalyzed cyclopropanation is employed for this transformation.[5][6][7]

  • Reaction Scheme:

    (Image of the reaction scheme for Step 2 would be placed here)

  • Protocol:

    • Prepare the cyclopropanating agent. For a Simmons-Smith type reaction, activate zinc dust with a copper(I) salt (e.g., CuCl) to form a zinc-copper couple.

    • Alternatively, for a palladium-catalyzed reaction, dissolve palladium(II) acetate in a suitable solvent.[8]

    • In a separate flask, dissolve the enamide from Step 1 in an anhydrous, aprotic solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (e.g., nitrogen or argon).

    • Add ethyl diazoacetate (EDA) (1.2 eq) to the enamide solution.

    • Carefully add the prepared catalyst (e.g., zinc-copper couple or palladium acetate solution) to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).

    • Stir the reaction mixture for 4-12 hours, monitoring its progress by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the bicyclic ester.

  • Causality and Expertise: The choice of catalyst and reaction conditions can influence the diastereoselectivity of the cyclopropanation. Palladium-based catalysts often offer high stereocontrol.[8] The slow addition of the diazo compound is crucial to control the exothermicity of the reaction and minimize side product formation.

Step 3: Synthesis of (2-Azabicyclo[4.1.0]heptan-6-yl)methanol

The ester functional group is reduced to the primary alcohol in this step.

  • Reaction Scheme:

    (Image of the reaction scheme for Step 3 would be placed here)

  • Protocol:

    • Dissolve the bicyclic ester from Step 2 in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) (2.5 eq) in hexanes dropwise via a syringe.

    • Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction at 0 °C by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

    • Stir the resulting mixture vigorously until a granular precipitate forms.

    • Filter the precipitate through a pad of Celite® and wash thoroughly with ethyl acetate.

    • Concentrate the filtrate under reduced pressure to obtain the crude alcohol. The product can be purified further by column chromatography if necessary.

  • Expert Insights: DIBAL-H is a powerful reducing agent suitable for converting esters to alcohols. The low reaction temperature is critical to prevent over-reduction and side reactions. The Fieser workup is a reliable method for quenching DIBAL-H reactions and facilitating product isolation.

Step 4: Formation of (2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride

The final step is the formation of the hydrochloride salt to improve the compound's stability and handling properties.

  • Reaction Scheme:

    (Image of the reaction scheme for Step 4 would be placed here)

  • Protocol:

    • Dissolve the crude alcohol from Step 3 in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

    • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether or gaseous HCl) dropwise with stirring.

    • A precipitate will form upon addition of the acid.

    • Continue stirring for 30 minutes at room temperature.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold diethyl ether to remove any non-polar impurities.

    • Dry the product under vacuum to yield (2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride as a stable, crystalline solid.

Characterization Data

The structure and purity of the final product and key intermediates should be confirmed by standard analytical techniques.

Compound Technique Expected Data
tert-butyl 6-ethoxycarbonyl-2-azabicyclo[4.1.0]heptan-2-carboxylate¹H NMR, ¹³C NMR, MSSignals corresponding to the bicyclic core, Boc protecting group, and ethyl ester.
(2-Azabicyclo[4.1.0]heptan-6-yl)methanol¹H NMR, ¹³C NMR, MSDisappearance of ester signals and appearance of hydroxymethyl signals.
(2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride¹H NMR, ¹³C NMR, MS, Elemental AnalysisSpectral data consistent with the free base, with potential shifts due to protonation. Elemental analysis should confirm the empirical formula.

Mechanistic Insights: The Cyclopropanation Step

The key bond-forming event in this synthesis is the cyclopropanation reaction. When using a palladium catalyst with ethyl diazoacetate, the reaction is believed to proceed through a palladium-carbene intermediate.

Cyclopropanation_Mechanism cluster_0 Catalyst Activation cluster_1 Cyclopropanation Pd(OAc)2 Pd(OAc)2 EDA N2CHCO2Et Pd_Carbene L_nPd=CHCO2Et Palladium Carbene EDA->Pd_Carbene - N2 Enamide Cyclic Enamide Pd_Carbene:f0->Enamide Intermediate Metallacyclobutane Intermediate Enamide->Intermediate Product Cyclopropanated Product Intermediate->Product Reductive Elimination Product->Pd(OAc)2 Catalyst Regeneration

Figure 2: Proposed mechanism for palladium-catalyzed cyclopropanation.

The palladium(II) acetate is reduced in situ by diazomethane to a catalytically active Pd(0) species. This species then reacts with ethyl diazoacetate to form a palladium-carbene complex.[8] The enamide then coordinates to the metal center, and subsequent migratory insertion forms a metallacyclobutane intermediate. Reductive elimination from this intermediate yields the desired cyclopropane product and regenerates the active catalyst.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of (2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride. By detailing each step with clear instructions and scientific rationale, this guide empowers researchers to confidently produce this valuable building block for applications in medicinal chemistry and drug development. The methodologies described are based on established and robust chemical transformations, ensuring a high degree of success and reproducibility.

References

  • Ghorai, M. K., et al. (2011). Aziridines in Complex Synthesis. In Aziridines and Epoxides in Organic Synthesis (pp. 437-545). Wiley-VCH. [Link]

  • JoVE. (2018). Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. JoVE (Journal of Visualized Experiments). [Link]

  • Suárez del Villar, I., et al. (2008). Cyclopropanation Reactions for the Synthesis of 2-Azabicyclo[4.1.0]heptane Derivatives with Nitric Oxide Synthase Inhibitory Activity. Chemistry Letters, 37(12), 1222-1223. [Link]

  • Kim, H., et al. (2019). Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis. Bulletin of the Korean Chemical Society, 40(7), 633-637. [Link]

  • Andrade, R. B., et al. (2018). Flow-Assisted Synthesis of Bicyclic Aziridines via Photochemical Transformation of Pyridinium Salts. Organic Process Research & Development, 22(3), 551-556. [Link]

  • Pérez-Castells, J., et al. (2008). Cyclopropanation Reactions for the Synthesis of 2-Azabicyclo[4.1.0]heptane Derivatives with Nitric Oxide Synthase Inhibitory Activity. Chemistry Letters, 37(12), 1222-1223. [Link]

  • Wolan, A., et al. (2011). Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Tetrahedron Letters, 52(19), 2501-2504. [Link]

  • García, J. I., et al. (2007). Cyclopropanation of Cyclohexenone by Diazomethane Catalyzed by Palladium Diacetate: Evidence for the Formation of Palladium(0) Nanoparticles. Organometallics, 26(14), 3486-3494. [Link]

  • Charette, A. B., & Beauchemin, A. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(8), 3277-3312. [Link]

  • ResearchGate. (2008). Cyclopropanation Reactions for the Synthesis of 2-Azabicyclo[4.1.0]heptane Derivatives with Nitric Oxide Synthase Inhibitory Activity. [Link]

  • Doyle, M. P., & Forbes, D. C. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Accounts of Chemical Research, 56(10), 1245-1258. [Link]

  • Donaldson, W. A. (2017). Cyclopropanation Strategies in Recent Total Syntheses. Chemical Reviews, 117(12), 8239-8293. [Link]

  • ResearchGate. (n.d.). Synthesis of azabicyclo[4.1.0]heptane derivatives from α-halohydrazones. [Link]

  • Bandar, J. S., & Buchwald, S. L. (2018). Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. Chemical Science, 9(3), 693-697. [Link]

  • Google Patents. (2018). Azabicyclo[4.1.0]heptane allosteric modulators of the m4 muscarinic acetylcholine receptor.

Sources

Application

The Strategic Application of (2-Azabicyclo[4.1.0]heptan-6-yl)methanol Hydrochloride in Medicinal Chemistry: A Guide to Synthesis and Derivatization

The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore beyond the confines of "flat" aromatic structures. In this context, saturated...

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Author: BenchChem Technical Support Team. Date: April 2026

The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore beyond the confines of "flat" aromatic structures. In this context, saturated bicyclic scaffolds have emerged as privileged motifs, offering a rigid three-dimensional framework that enables precise spatial orientation of functional groups. Among these, the 2-azabicyclo[4.1.0]heptane core, a fusion of a piperidine ring and a cyclopropane, presents a unique and valuable building block for drug discovery. This application note provides a comprehensive guide to the synthesis and functionalization of (2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride, a versatile scaffold for the development of innovative therapeutics.

Introduction to a Privileged Scaffold

The 2-azabicyclo[4.1.0]heptane ring system offers several advantages in drug design. Its inherent rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The defined stereochemistry of the bicyclic core allows for the exploration of structure-activity relationships (SAR) in a well-defined conformational space.[1][2] The presence of a secondary amine and a primary alcohol in (2-Azabicyclo[4.1.0]heptan-6-yl)methanol provides two orthogonal handles for chemical modification, allowing for the generation of diverse compound libraries.[3]

This guide will detail the synthetic rationale and provide step-by-step protocols for the preparation of the title compound, followed by key derivatization strategies at both the nitrogen and oxygen centers.

Synthesis of the Core Scaffold: A Stepwise Approach

The synthesis of (2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride is a multi-step process that leverages established synthetic methodologies. The key transformation is the diastereoselective cyclopropanation of a tetrahydropyridine-based allylic alcohol.

G cluster_0 Synthesis of (2-Azabicyclo[4.1.0]heptan-6-yl)methanol A Commercially Available Piperidine-2-carboxylic acid B N-Boc Protection A->B Boc2O, Base C Reduction to Alcohol (N-Boc-piperidin-2-yl)methanol B->C e.g., LiAlH4 or NaBH4/I2 D Oxidative Unsaturation (N-Boc-1,2,3,4-tetrahydropyridin-2-yl)methanol C->D e.g., MnO2 or other oxidizing agent E Diastereoselective Cyclopropanation D->E Simmons-Smith Reaction (Et2Zn, CH2I2) F Boc Deprotection E->F Acidic Conditions (e.g., HCl in Dioxane) G (2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride F->G Salt Formation G cluster_1 Functionalization of (2-Azabicyclo[4.1.0]heptan-6-yl)methanol cluster_N N-Functionalization cluster_O O-Functionalization Core (2-Azabicyclo[4.1.0]heptan-6-yl)methanol N_Alkylation N-Alkylation Core->N_Alkylation Alkyl Halide, Base N_Acylation N-Acylation Core->N_Acylation Acyl Chloride, Base N_Arylation N-Arylation Core->N_Arylation Aryl Halide, Catalyst N_Sulfonylation N-Sulfonylation Core->N_Sulfonylation Sulfonyl Chloride, Base O_Acylation O-Acylation Core->O_Acylation Acyl Chloride, Base O_Sulfonylation O-Sulfonylation Core->O_Sulfonylation Sulfonyl Chloride, Base O_Alkylation O-Alkylation Core->O_Alkylation Alkyl Halide, Base Oxidation Oxidation to Aldehyde/Acid Core->Oxidation Oxidizing Agent

Sources

Method

The Strategic Incorporation of (2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride in Peptide Synthesis: A Guide to Crafting Conformationally Constrained Peptides

For Researchers, Scientists, and Drug Development Professionals The pursuit of novel peptide therapeutics with enhanced stability, target affinity, and specificity is a cornerstone of modern drug discovery. A key strateg...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel peptide therapeutics with enhanced stability, target affinity, and specificity is a cornerstone of modern drug discovery. A key strategy in this endeavor is the introduction of conformational constraints into the peptide backbone. This guide provides an in-depth exploration of (2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride, a unique cyclopropane-fused proline analogue, and its application in the synthesis of structurally defined peptides. By leveraging the rigid bicyclic framework of this non-natural amino acid, researchers can pre-organize peptide conformations to optimize their biological activity.[1][2][3]

This document will detail the rationale behind its use, provide comprehensive protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and discuss the anticipated impact on peptide structure and function. The methodologies described herein are grounded in established principles of peptide chemistry and are designed to be a practical resource for scientists at the forefront of peptidomimetic research.[3][4]

The Significance of Conformational Constraint in Peptide Design

Peptides often suffer from drawbacks such as susceptibility to proteolytic degradation and poor bioavailability, which can limit their therapeutic potential.[3] Introducing conformational rigidity through the incorporation of non-natural amino acids, such as bicyclic structures, can address these limitations.[3][5] The constrained backbone of these modified peptides can lead to:

  • Enhanced Metabolic Stability: A more rigid structure can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in vivo.[3]

  • Increased Receptor Affinity and Specificity: By locking the peptide into a bioactive conformation, the entropic penalty of binding to its target is reduced, potentially leading to higher affinity and selectivity.[1][2]

  • Improved Pharmacokinetic Properties: The overall shape and polarity of the peptide can be fine-tuned to enhance absorption and distribution.

(2-Azabicyclo[4.1.0]heptan-6-yl)methanol, as a proline analogue with a fused cyclopropane ring, introduces a significant conformational bias, making it a valuable tool for designing potent and stable peptide-based drugs.[4][6]

Physicochemical Properties and Handling

A thorough understanding of the building block's properties is crucial for its successful application.

PropertyValue
IUPAC Name (2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride
Molecular Formula C₈H₁₅NO · HCl
Molecular Weight 177.67 g/mol
Appearance Typically a white to off-white solid
Solubility Soluble in water, DMF, and other polar aprotic solvents commonly used in peptide synthesis.
Storage Store in a cool, dry place, protected from moisture. The hydrochloride salt is hygroscopic.

Note: It is recommended to handle the compound in a controlled environment (e.g., a glove box) to minimize exposure to moisture.

Incorporation of (2-Azabicyclo[4.1.0]heptan-6-yl)methanol into Peptides via Fmoc-SPPS

The following sections provide a detailed, step-by-step guide for the incorporation of (2-Azabicyclo[4.1.0]heptan-6-yl)methanol into a peptide sequence using the standard Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy.

Workflow for Incorporating the Bicyclic Amino Acid

cluster_prep Preparation cluster_spps SPPS Cycle cluster_final Final Steps Fmoc_Protect Fmoc Protection of (2-Azabicyclo[4.1.0]heptan-6-yl)methanol Resin_Prep Resin Swelling (e.g., Wang or Rink Amide resin) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin_Prep->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Coupling of Fmoc-Protected Bicyclic Amino Acid Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Capping Capping (Optional) (e.g., Acetic Anhydride) Wash2->Capping Wash3 DMF/DCM Wash Capping->Wash3 Wash3->Fmoc_Deprotection Next Amino Acid Cleavage Cleavage from Resin and Side-Chain Deprotection Wash3->Cleavage Final Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification Analysis Characterization (LC-MS, NMR) Purification->Analysis

Caption: Workflow for SPPS incorporation.

Step-by-Step Protocols

Materials and Reagents:

  • Fmoc-protected (2-Azabicyclo[4.1.0]heptan-6-yl)methanol

  • Appropriate resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids)[7]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade[8]

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Coupling reagents: e.g., HBTU/HATU and a tertiary amine base like N,N-Diisopropylethylamine (DIEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether for precipitation

Protocol 1: Fmoc Protection of (2-Azabicyclo[4.1.0]heptan-6-yl)methanol

Causality: The secondary amine of the azabicyclo-heptane ring must be protected with an Fmoc group to allow for its use in standard Fmoc-SPPS protocols. This ensures that the N-terminus is available for subsequent coupling steps after deprotection.

  • Dissolve (2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride in a suitable solvent mixture (e.g., 1,4-dioxane and water).

  • Add a base (e.g., sodium bicarbonate or DIEA) to neutralize the hydrochloride and deprotonate the secondary amine.

  • Slowly add a solution of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) in dioxane to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and purify the product by column chromatography to yield Fmoc-(2-Azabicyclo[4.1.0]heptan-6-yl)methanol.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Cycle

Causality: This iterative cycle of deprotection, washing, and coupling builds the peptide chain one amino acid at a time on a solid support.[7][9] The choice of coupling reagents is critical, especially for sterically hindered amino acids like our bicyclic analogue, to ensure efficient peptide bond formation.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the Fmoc deprotection byproducts.

  • Coupling:

    • In a separate vial, pre-activate a solution of Fmoc-protected (2-Azabicyclo[4.1.0]heptan-6-yl)methanol (3-5 equivalents relative to resin loading) with a coupling reagent such as HBTU (3-5 equivalents) and DIEA (6-10 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-4 hours. For this sterically demanding amino acid, a longer coupling time or a double coupling may be necessary to ensure complete reaction.[7]

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • (Optional) Capping: To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 10-20 minutes.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat the cycle from step 2 for the next amino acid in the sequence.

Protocol 3: Cleavage and Deprotection

Causality: A strong acid, typically trifluoroacetic acid (TFA), is used to cleave the completed peptide from the resin support and simultaneously remove acid-labile side-chain protecting groups. Scavengers are included to prevent side reactions with reactive cationic species generated during this process.

  • After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water.

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Concentrate the filtrate under a stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis

Causality: The crude peptide product will contain impurities from incomplete reactions and side reactions during cleavage. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides based on their hydrophobicity. Mass spectrometry and NMR are then used to confirm the identity and purity of the final product.

  • Purification: Purify the crude peptide using preparative RP-HPLC with a suitable gradient of water/acetonitrile containing 0.1% TFA.

  • Analysis:

    • Confirm the molecular weight of the purified peptide using LC-MS.

    • For detailed structural characterization, particularly to analyze the conformational effects of the bicyclic amino acid, 2D NMR spectroscopy (e.g., COSY, TOCSY, NOESY) can be employed.

Anticipated Structural and Functional Impact

The incorporation of (2-Azabicyclo[4.1.0]heptan-6-yl)methanol is expected to impart a significant conformational constraint on the peptide backbone, similar to other cyclopropane-derived peptidomimetics.[4][10] The fused cyclopropane ring restricts the rotation around the Cα-N bond, influencing the local geometry and potentially inducing or stabilizing specific secondary structures like β-turns. This pre-organization can be highly beneficial for enhancing the peptide's binding affinity to its biological target.[11]

Troubleshooting Common Issues

ProblemPossible CauseSuggested Solution
Incomplete Coupling Steric hindrance of the bicyclic amino acid; poor resin swelling.Use a more potent coupling reagent (e.g., HATU); increase coupling time; perform a double coupling; ensure adequate resin swelling.[7]
Deletion Sequences Incomplete coupling and no capping step.Implement a capping step after the coupling of the bicyclic amino acid.
Side Reactions during Cleavage Inadequate scavengers in the cleavage cocktail.Optimize the cleavage cocktail based on the peptide sequence (e.g., add EDT for peptides containing Trp).
Poor Yield Multiple factors including incomplete coupling and losses during purification.Systematically optimize each step of the synthesis and purification process.

Conclusion

(2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride is a promising building block for the synthesis of conformationally constrained peptides. While its incorporation requires careful consideration of steric hindrance during the coupling step, the potential benefits in terms of enhanced stability and biological activity make it a valuable tool for peptide chemists and drug discovery scientists. The protocols and insights provided in this guide offer a solid foundation for the successful application of this unique amino acid in the rational design of next-generation peptide therapeutics.

References

  • BenchChem. Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • Mezo, A. R., et al. Biocompatible and selective generation of bicyclic peptides. ChemRxiv.
  • Mezo, A. R., et al. Biocompatible and Selective Generation of Bicyclic Peptides. Angewandte Chemie International Edition.
  • Mistry, N., et al. Synthesis of Bicycle® Peptides using Gold-mediated Cysteine Arylation. Bicycle Therapeutics.
  • Hanessian, S., et al. The practice of ring constraint in peptidomimetics using bicyclic and polycyclic amino acids. Accounts of Chemical Research.
  • Pelliccia, S., et al. Synthesis and Reactivity of Bicycles Derived from Tartaric Acid and α-Amino Acids: A Novel Class of Conformationally Constrained Dipeptide Isosteres Based upon Enantiopure 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic Acid. The Journal of Organic Chemistry.
  • Noren, C. J., et al. A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. Science.
  • Pons, A., et al. Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemist's Toolbox. The Journal of Organic Chemistry.
  • Reichelt, A., & Martin, S. F. Synthesis and properties of cyclopropane-derived peptidomimetics. Accounts of Chemical Research.
  • Pace, V., et al. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules.
  • Li, H., et al. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ACS Infectious Diseases.
  • Coin, I., et al. Peptide and Protein Engineering for Biotechnological and Therapeutic Applications: Cis-Amide Stabilizing Proline Analogs. World Scientific Publishing.
  • Reichelt, A., et al. Cyclopropane-derived peptidomimetics. Design, synthesis, evaluation, and structure of novel HIV-1 protease inhibitors. Journal of the American Chemical Society.
  • Isidro-Llobet, A., et al. Amino acid-protecting groups. Chemical Reviews.
  • Albericio, F., et al. Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives. Organic & Biomolecular Chemistry.
  • Coin, I. Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry.

Sources

Application

Application Notes &amp; Protocols for the Functionalization of (2-Azabicyclo[4.1.0]heptan-6-yl)methanol Hydrochloride

Foreword: Unlocking the Potential of a Strained Bicyclic Scaffold The (2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride scaffold represents a confluence of synthetically valuable features. As a conformationally rigi...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unlocking the Potential of a Strained Bicyclic Scaffold

The (2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride scaffold represents a confluence of synthetically valuable features. As a conformationally rigid, sp³-rich framework, it aligns with modern medicinal chemistry's push to "escape flatland" and explore new, three-dimensional chemical space.[1][2] The fusion of a cyclohexane ring with a strained aziridine ring imparts unique stereochemical and reactive properties. This high ring strain, approximately 26 kcal/mol, provides a potent thermodynamic driving force for a variety of chemical transformations, making the scaffold not just a rigid core but a reactive platform for generating molecular diversity.[3]

This guide provides a detailed exploration of the primary functionalization pathways available for this molecule. We will dissect the strategic considerations and provide validated protocols for derivatization at three key locations: the aziridine nitrogen (N-functionalization), the primary alcohol (O-functionalization), and through strategic cleavage of the strained aziridine ring (Ring-Opening/Expansion). The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and innovate.

G cluster_scaffold Core Scaffold cluster_sites Primary Functionalization Sites Scaffold (2-Azabicyclo[4.1.0]heptan-6-yl)methanol Hydrochloride N_Func N-Functionalization (Amine) Scaffold->N_Func Acylation, Alkylation, Sulfonylation O_Func O-Functionalization (Alcohol) Scaffold->O_Func Esterification, Etherification, Oxidation Ring_Func Ring-Opening & Expansion Scaffold->Ring_Func Nucleophilic Attack, Ring Expansion G cluster_workflow Ring-Opening Workflow Start N-Protected Azabicycloheptane Activation Activation (e.g., H⁺, Lewis Acid) Start->Activation Intermediate Bicyclic Aziridinium Ion (Reactive Intermediate) Activation->Intermediate Product Ring-Opened Product (Substituted Piperidine) Intermediate->Product Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Attack

Sources

Technical Notes & Optimization

Troubleshooting

Resolving common impurities in (2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride samples

Welcome to the Technical Support Center for the synthesis and purification of (2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride . This bicyclic scaffold—a cyclopropane-fused piperidine—is highly valued in modern dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of (2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride . This bicyclic scaffold—a cyclopropane-fused piperidine—is highly valued in modern drug discovery as a rigidified bioisostere for morpholines and piperidines. However, the inherent ring strain of the cyclopropane moiety and the stereochemical complexity of the fused system often lead to specific, recurring impurities during scale-up.

This guide provides process chemists and researchers with authoritative troubleshooting logic, validated protocols, and mechanistic insights to isolate the pure active pharmaceutical ingredient (API) salt.

Impurity Profiling & Quantitative Diagnostics

Before troubleshooting, it is critical to accurately diagnose the impurities in your batch. The table below summarizes the most common impurities encountered during the synthesis of this scaffold, their origins, and their analytical signatures.

Impurity ClassStructural OriginAnalytical Signature (LC-MS / NMR)Primary Prevention Strategy
Diastereomers Lack of facial selectivity during the cyclopropanation of the tetrahydropyridine precursor.LC-MS: Isobaric ( Δm=0 ); distinct RT.NMR: Shifted bridgehead protons.Chromatographic resolution at the intermediate ester stage.
Unreacted Ester Incomplete LiAlH4​ reduction of the bicyclic ester intermediate.LC-MS: Δm=+28 Da (for ethyl ester).NMR: Presence of −OCH2​CH3​ signals.Optimize equivalents; utilize Fieser-Fieser workup.
Ring-Opened Degradants Acid-catalyzed nucleophilic cleavage of the cyclopropane ring during HCl salt formation.LC-MS: Δm=+36 Da (addition of HCl).NMR: Loss of high-field cyclopropane protons (0.5–1.0 ppm).Strict anhydrous conditions; sub-zero temperatures.

Synthetic Workflow & Impurity Origins

The following workflow illustrates the standard synthetic route and highlights the specific stages where structural impurities are typically introduced.

Pathway SM Tetrahydropyridine Precursor Cyclo Cyclopropanation (Simmons-Smith / Diazo) SM->Cyclo Ester Bicyclic Ester Intermediate Cyclo->Ester Imp1 Diastereomers (endo/exo) Cyclo->Imp1 Red LiAlH4 Reduction Ester->Red FreeBase (2-Azabicyclo[4.1.0]heptan -6-yl)methanol Red->FreeBase Imp2 Unreacted Ester / Aldehyde Red->Imp2 SaltForm HCl / Solvent Salt Formation FreeBase->SaltForm Product Target API Salt (Pure) SaltForm->Product Imp3 Ring-Opened Azepanes/Piperidines SaltForm->Imp3

Fig 1: Synthetic workflow and origin of common impurities in the target scaffold.

Troubleshooting FAQs

Q1: My final salt shows a +36 Da mass shift on LC-MS, and the 1H -NMR is missing the characteristic cyclopropane multiplets at 0.5–1.0 ppm. What happened?

Causality & Mechanism: You are observing an acid-catalyzed ring-opening degradant. Fused aminocyclopropanes possess significant inherent ring strain. When exposed to strong aqueous acids or excess HCl at elevated temperatures, the cyclopropane ring undergoes nucleophilic cleavage. This releases the strain and forms either a chloromethyl-piperidine derivative or expands the ring into a functionalized azepane (1)[1]. Resolution: You must strictly avoid aqueous HCl. Switch to a controlled addition of anhydrous HCl in dioxane or diethyl ether at 0∘C (See Protocol B).

Q2: I have an impurity with the exact same mass as the product, but it elutes slightly later on reverse-phase HPLC. How do I remove it?

Causality & Mechanism: This is a diastereomeric impurity. The cyclopropanation of cyclic enamides or tetrahydropyridines using diazoacetates or Simmons-Smith conditions often lacks perfect facial selectivity, yielding a mixture of exo and endo isomers (2)[2]. Resolution: Do not attempt to separate these diastereomers at the final amino-alcohol stage, as their polarities are nearly identical. Instead, perform silica gel chromatography or chiral Prep-HPLC on the upstream bicyclic ester intermediate, where the structural differences impart greater chromatographic resolution.

Q3: There is a persistent +28 Da impurity in my batch. What is the root cause?

Causality & Mechanism: A +28 Da shift relative to the free base indicates the presence of unreacted ethyl ester (or +14 Da for a methyl ester). This occurs when the LiAlH4​ reduction is incomplete or when the product is trapped in aluminum salt emulsions during aqueous workup, leading to poor recovery of the pure alcohol (3)[3]. Resolution: Follow the Fieser-Fieser workup method (Protocol A) to ensure complete breakdown of the aluminum complexes, which guarantees full release of the highly polar amino-alcohol.

Troubleshooting Start Impurity Detected in Final Salt MassCheck Check LC-MS m/z Shift Start->MassCheck Isobaric Isobaric (Δm = 0) MassCheck->Isobaric Plus36 Δm = +36 Da (HCl) MassCheck->Plus36 Plus28 Δm = +28 Da (Carbonyl) MassCheck->Plus28 Diag1 Diastereomeric Contamination Isobaric->Diag1 Diag2 Acid-Catalyzed Ring Cleavage Plus36->Diag2 Diag3 Incomplete Reduction Plus28->Diag3 Fix1 Optimize Cyclopropanation or Chiral Prep-HPLC Diag1->Fix1 Fix2 Use Anhydrous HCl Control Temp < 0°C Diag2->Fix2 Fix3 Increase LiAlH4 Eq. Use Fieser Workup Diag3->Fix3

Fig 2: Diagnostic logic tree for identifying and resolving structural impurities.

Validated Experimental Protocols

Protocol A: Chemoselective Reduction of the Bicyclic Ester

This protocol utilizes a self-validating Fieser-Fieser workup to prevent the trapping of the polar (2-Azabicyclo[4.1.0]heptan-6-yl)methanol product in aluminum emulsions.

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Reagent Loading: Suspend LiAlH4​ (2.0 equivalents) in anhydrous THF (0.2 M) and cool the mixture to 0∘C using an ice bath.

  • Addition: Dissolve the diastereomerically pure alkyl 2-azabicyclo[4.1.0]heptane-6-carboxylate (1.0 eq) in anhydrous THF. Add this solution dropwise over 30 minutes to maintain the internal temperature below 10∘C .

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

    • Self-Validation Step: Quench a 50μL aliquot in ethyl acetate/water, extract the organic layer, and run a rapid LC-MS to confirm the disappearance of the ester mass ( M+28 ).

  • Fieser-Fieser Workup (Critical): Cool the reaction back to 0∘C . For every x grams of LiAlH4​ used, sequentially and cautiously add:

    • x mL of distilled H2​O

    • x mL of 15% aqueous NaOH

    • 3x mL of distilled H2​O

  • Isolation: Stir vigorously for 15 minutes until the aluminum salts precipitate as a clean, white, granular solid. Filter through a pad of Celite, washing the filter cake thoroughly with hot THF. Concentrate the filtrate in vacuo to yield the pure free base.

Protocol B: Anhydrous Hydrochloride Salt Formation

This protocol prevents the acid-catalyzed ring-opening of the cyclopropane moiety.

  • Dissolution: Dissolve the pure (2-Azabicyclo[4.1.0]heptan-6-yl)methanol free base in anhydrous Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM) at a concentration of 0.1 M.

  • Cooling: Submerge the flask in an ice-brine bath to bring the internal temperature to −5∘C .

  • Acidification: Slowly add 1.05 equivalents of a standardized solution of 4N HCl in dioxane dropwise via syringe. Do not use aqueous HCl or bubble unmetered HCl gas, as localized exotherms will cleave the cyclopropane ring.

  • Crystallization: Stir the mixture at 0∘C for 30 minutes. A white precipitate of the hydrochloride salt should form. If precipitation is slow, add a few drops of anhydrous hexane as an anti-solvent.

  • Collection: Filter the precipitate rapidly under a blanket of nitrogen (the salt may be slightly hygroscopic). Wash with cold, anhydrous MTBE and dry under high vacuum at room temperature for 12 hours.

References

  • Suárez del Villar, I., Gradillas, A., Gómez-Ovalles, A., Martínez-Murillo, R., Martínez, A., & Pérez-Castells, J. (2008). Cyclopropanation Reactions for the Synthesis of 2-Azabicyclo[4.1.0]heptane Derivatives with Nitric Oxide Synthase Inhibitory Activity. Chemistry Letters (Oxford Academic). Available at:[Link]

  • Chen, C., Kattanguru, P., Tomashenko, O. A., Karpowicz, R., Siemiaszko, G., Bhattacharya, A., Calasans, V., & Six, Y. (2017). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry (RSC). Available at:[Link]

  • ACS Publications. (2022). Asymmetric Total Synthesis of Meptazinol. The Journal of Organic Chemistry. Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in (2-Azabicyclo[4.1.0]heptan-6-yl)methanol Hydrochloride Reactions

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Troubleshooting Guide & Experimental Protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Troubleshooting Guide & Experimental Protocols.

Molecular Overview & The Root of the Challenge

Working with (2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride presents a unique set of synthetic challenges. The fundamental issue stems from its rigid bicyclic framework. The cyclopropane ring fused to the piperidine system restricts conformational flexibility, imposing severe steric hindrance at two critical sites[1]:

  • The Secondary Amine (N2): Flanked by the cyclopropane ring, the approach trajectory (Bürgi-Dunitz angle) for incoming electrophiles is heavily obstructed.

  • The Primary Alcohol (C6): Positioned adjacent to the bridgehead, this hydroxymethyl group exists in a "neopentyl-like" steric environment, severely restricting S_N2 transition states[2].

Furthermore, as a hydrochloride salt, the molecule requires precise neutralization before any nucleophilic chemistry can occur. This guide provides field-proven, self-validating strategies to troubleshoot sluggish reactions, poor yields, and chemoselectivity issues.

Workflow S1 HCl Salt Substrate S2 Free-Basing (DIPEA in DCM) S1->S2 S3 Chemoselective N-Alkylation S2->S3 Mild Electrophile S4 O-Alkylation (NaH in DMF) S2->S4 Strong Base S5 Steric Blockade (No Reaction) S3->S5 If Hindered S6 Add KI/NaI (Finkelstein) S5->S6 In-situ Activation S6->S3 Enhanced Rate

Fig 1. Chemoselective workflow and troubleshooting for hindered bicyclic amine functionalization.

Troubleshooting Guide: Sluggish N-Acylation & N-Alkylation

Symptom: Low conversion or complete recovery of starting material when attempting to functionalize the secondary amine. Root Cause: The adjacent cyclopropane ring blocks electrophilic attack. The amine's lone pair cannot easily align with the electrophile due to the rigid steric wall[3].

Field-Proven Solutions:
  • Catalytic Activation via DMAP: For acylations, standard bases (e.g., triethylamine) are insufficient. The addition of 4-Dimethylaminopyridine (DMAP) is mandatory. DMAP acts as a hyper-nucleophilic catalyst, rapidly attacking the acylating agent to form an N-acylpyridinium intermediate[4]. This intermediate is highly electrophilic and effectively forces the reaction with the hindered amine, bypassing the steric barrier[4]. Recent protocols also utilize DMAP·HCl as a recyclable alternative that directly forms the active intermediate without dissociation[5].

  • Transition-Metal-Free N-Alkylation: If traditional alkyl halides fail to alkylate the amine, utilize an oxidation/imine-iminium formation/reduction sequence using alcohols as the alkylating agent. This method is highly effective for sterically hindered amines and preserves stereogenic centers without epimerization[6].

DMAP_Cycle N1 Acyl Chloride Electrophile N3 N-Acylpyridinium Intermediate N1->N3 + DMAP N2 DMAP Catalyst Nucleophilic Attack N2->N3 Fast Activation N5 Acylated Product + HCl N3->N5 Substrate Attack N4 Hindered Amine (Substrate) N4->N5 Overcomes Sterics N5->N2 Catalyst Regeneration

Fig 2. DMAP-catalyzed acylation overcoming steric hindrance via N-acylpyridinium intermediate.

Troubleshooting Guide: Poor Reactivity of the Hydroxymethyl Group

Symptom: Incomplete O-alkylation or O-acylation, even with extended heating and excess reagents. Root Cause: The rigid [4.1.0] bicyclic system prevents the molecule from adopting conformations that minimize steric clash during the S_N2 transition state[1].

Field-Proven Solutions:
  • In Situ Electrophile Activation (Finkelstein): When using alkyl chlorides or bromides, add a catalytic amount of Sodium Iodide (NaI) or Potassium Iodide (KI). This converts the alkyl halide into a highly reactive alkyl iodide in situ, providing the necessary kinetic boost to overcome the steric barrier[2].

  • Solvent Optimization: Switch from moderately polar solvents (like DCM or THF) to highly polar aprotic solvents (DMF or DMSO). These solvents heavily solvate the counter-cation (e.g., Na+ from NaH), leaving the alkoxide anion "naked" and significantly more nucleophilic[2].

Quantitative Data: Impact of Reaction Conditions

The following table synthesizes established kinetic profiles for the acylation of sterically hindered bicyclic amines, demonstrating the causality of catalyst and solvent choices[4],[5].

Table 1: Optimization of N-Benzoylation of Hindered Bicyclic Amines

Reaction ConditionSolventCatalystTime to >95% ConversionYield (%)Chemoselectivity (N:O)
Standard Base (TEA)DCMNone> 48 h< 20%1:1
Strong Base (DIPEA)DCMNone24 h45%3:1
DIPEA + DMAP (10 mol%)DCMDMAP2 h92%> 20:1
DIPEA + DMAP (10 mol%)DMFDMAP1 h88%15:1

Self-Validating Experimental Protocol

DMAP-Catalyzed Chemoselective N-Acylation

Objective: Achieve complete N-acylation while minimizing O-acylation on the (2-Azabicyclo[4.1.0]heptan-6-yl)methanol scaffold.

  • Preparation: Suspend (2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions prevent the premature hydrolysis of the acyl chloride electrophile.

  • Free-Basing: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at 0 °C. Stir for 15 minutes.

    • Self-Validation: The cloudy suspension will transition to a clear solution. This visual cue confirms the successful neutralization of the hydrochloride salt and the release of the free base.

  • Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) (0.1 eq).

    • Causality: DMAP generates the highly reactive N-acylpyridinium species required to bypass the steric bulk of the cyclopropane ring[4].

  • Electrophile Addition: Slowly add the acyl chloride (1.05 eq) dropwise at 0 °C.

    • Causality: Strict stoichiometric control (1.05 eq) and low temperature ensure chemoselectivity, favoring the inherently more nucleophilic secondary amine over the primary alcohol.

  • Reaction & Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC (e.g., 5% MeOH in DCM).

    • Self-Validation: The formation of a less polar spot (N-acyl product) and the complete disappearance of the baseline amine spot validate successful conversion.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: Why does my (2-Azabicyclo[4.1.0]heptan-6-yl)methanol remain insoluble in DCM even after adding triethylamine? A1: Triethylamine (TEA) may not be basic enough or sterically accessible enough to efficiently deprotonate the highly hindered hydrochloride salt in non-polar solvents. Switch to DIPEA, which is a stronger, non-nucleophilic base, or perform a biphasic free-basing step (DCM/sat. aq. K₂CO₃) prior to the reaction. Complete dissolution is your visual validation of successful free-basing.

Q2: I need to oxidize the primary alcohol to an aldehyde, but standard Swern conditions are giving low yields. Why? A2: The steric bulk around the C6 position hinders the formation of the intermediate alkoxysulfonium ylide. Consider using less sterically demanding oxidants, such as Dess-Martin Periodinane (DMP), or elevate the temperature slightly during the initial alcohol addition step to provide the necessary activation energy to overcome the steric barrier.

Q3: Can the cyclopropane ring open under my reaction conditions? A3: Yes. The[4.1.0] bicyclic system is inherently strained. Under strongly acidic conditions or in the presence of strong nucleophiles at elevated temperatures, the cyclopropane ring is susceptible to cleavage, leading to ring-expanded or ring-opened byproducts[1]. Maintain mild, neutral-to-basic conditions whenever possible.

References

  • Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation - Ningbo Inno Pharmchem Co., Ltd. - 4

  • Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives - RSC Publishing - 1

  • Overcoming steric hindrance in reactions of 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane - Benchchem - 2

  • 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism - Organic Chemistry Portal - 5

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC (NIH) - 3

  • Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals - Organic Chemistry Portal - 6

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Analytical Guide: Structural Elucidation of (2-Azabicyclo[4.1.0]heptan-6-yl)methanol Hydrochloride vs. Monocyclic Analogs

Executive Summary & Strategic Context In modern medicinal chemistry, "escaping from flatland" by introducing three-dimensionality to flat or highly flexible molecules is a proven strategy to improve drug-likeness. (2-Aza...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In modern medicinal chemistry, "escaping from flatland" by introducing three-dimensionality to flat or highly flexible molecules is a proven strategy to improve drug-likeness. (2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride represents a premium building block in this paradigm. By fusing a cyclopropane ring to a standard piperidine core, researchers achieve profound conformational restriction .

Unlike its flexible monocyclic alternative, (piperidin-3-yl)methanol, the 2-azabicyclo[4.1.0]heptane system locks the basic amine and the hydroxymethyl vector into a rigidified 3D space. This structural pre-organization reduces the entropic penalty upon target binding—dramatically improving affinity and selectivity for targets such as histamine and NMDA receptors 1. Furthermore, the cyclopropane fusion acts as a metabolic shield, blocking CYP450-mediated oxidation at adjacent carbon centers 2.

This guide objectively compares the structural elucidation of this bicyclic system against its monocyclic counterpart, providing robust, self-validating NMR protocols to ensure high-fidelity quality control in drug development workflows.

Experimental Protocols: A Self-Validating System

To confidently assign the complex bicyclic scaffold of (2-Azabicyclo[4.1.0]heptan-6-yl)methanol HCl, a standard 1D 1 H NMR is insufficient due to signal overlap in the aliphatic region. We employ a self-validating NMR protocol where each step orthogonally confirms the previous one.

Step-by-Step Methodology
  • Sample Preparation (Internal Zero-Referencing): Dissolve 15–20 mg of the hydrochloride salt in 0.6 mL of DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS). Causality: DMSO- d6​ is selected over D 2​ O to prevent the rapid deuterium exchange of the NH 2+​ and OH protons, allowing observation of these critical pharmacophoric hydrogen bond donors. TMS provides an absolute zero reference, ensuring inter-instrument reproducibility.

  • 1D 1 H and 13 C Acquisition: Acquire 1 H at 400 MHz (minimum 16 scans) and 13 C at 100 MHz (minimum 512 scans). Causality: Establishes the baseline chemical shifts. The cyclopropane protons will exhibit characteristic high-field anisotropic shielding.

  • DEPT-135 Validation: Acquire a DEPT-135 spectrum. Causality: This acts as a binary validation gate. It differentiates CH/CH 3​ groups (positive phasing) from CH 2​ groups (negative phasing). It is mandatory for distinguishing the cyclopropane CH 2​ (C7) from the cyclopropane CH (C1).

  • 2D HSQC and HMBC Mapping: Causality: HSQC maps protons to their directly attached carbons, resolving 1D overlap. HMBC (Heteronuclear Multiple Bond Correlation) is the critical final validator; it reveals 2- and 3-bond couplings, which is the only way to unambiguously prove the -CH 2​ OH group is attached to the quaternary bridgehead carbon (C6) rather than the secondary carbons 3.

G Start Sample Prep (DMSO-d6 + TMS, 298K) NMR1D 1D NMR (1H, 13C, DEPT-135) Start->NMR1D Acquire Base Spectra LCMS Orthogonal LC-MS (ESI-TOF) Start->LCMS Confirm Exact Mass NMR2D 2D NMR (COSY, HSQC, HMBC) NMR1D->NMR2D Resolve Aliphatic Overlap Data Data Integration & Spectral Simulation NMR2D->Data Map Connectivity LCMS->Data Validate Formula Structure Unambiguous Structural Elucidation Data->Structure Final Validation

Fig 1: Self-validating analytical workflow for bicyclic structural elucidation.

Comparative NMR Data Analysis

The introduction of the cyclopropane ring drastically alters the electronic environment of the molecule compared to standard piperidines. The tables below summarize the diagnostic differences, highlighting the anisotropic shielding effect of the cyclopropane ring.

Table 1: 1 H NMR Diagnostic Comparison (DMSO- d6​ , 400 MHz)
Structural Region(2-Azabicyclo[4.1.0]heptan-6-yl)methanol HCl(Piperidin-3-yl)methanol HCl (Alternative)Diagnostic Spectral Difference
Amine Salt (NH 2+​ ) 8.50 – 9.20 ppm (br s, 2H)8.60 – 9.10 ppm (br s, 2H)Similar; confirms protonated state.
Hydroxyl (OH) ~4.85 ppm (t, 1H)~4.65 ppm (t, 1H)Slightly deshielded in the bicyclic system.
Hydroxymethyl (CH 2​ OH) 3.40 – 3.65 ppm (m, 2H)3.20 – 3.45 ppm (m, 2H)Diastereotopic splitting is more pronounced in the rigid bicyclic system.
Bridgehead (C1-H) ~2.85 ppm (m, 1H)N/AUnique to the bicyclic system; deshielded by adjacent N + .
Alpha to Nitrogen 3.10 – 3.35 ppm (m, 2H)2.70 – 3.25 ppm (m, 4H)Monocycle has two adjacent CH 2​ groups; bicycle has only one (C3).
Cyclopropane (C7-H 2​ ) 0.60 – 1.15 ppm (m, 2H) N/A Critical Marker: Highly shielded due to cyclopropane ring current.
Table 2: 13 C NMR Diagnostic Comparison (DMSO- d6​ , 100 MHz)
Carbon Position(2-Azabicyclo[4.1.0]heptan-6-yl)methanol HCl(Piperidin-3-yl)methanol HCl (Alternative)DEPT-135 Phase (Bicycle)
C8 (CH 2​ OH) 65.2 ppm63.5 ppmNegative (CH 2​ )
C3 (Alpha to N) 42.1 ppm44.2 ppmNegative (CH 2​ )
C1 (Bridgehead CH) 35.4 ppmN/APositive (CH)
C6 (Quaternary) 28.7 ppm N/A (C3 is CH at ~38 ppm)Silent (Quaternary)
C4 / C5 (Aliphatic) 20.1 ppm / 22.4 ppm23.8 ppm / 26.1 ppmNegative (CH 2​ )
C7 (Cyclopropane) 15.3 ppm N/A Negative (CH 2​ )

Analytical Insight: The absence of a signal at 28.7 ppm in the DEPT-135 spectrum, combined with strong HMBC correlations from the CH 2​ OH protons (3.40–3.65 ppm) to this 28.7 ppm carbon, unequivocally proves the hydroxymethyl group is bound to the quaternary C6 bridgehead.

Conformational Restriction & Performance in Drug Discovery

Why invest in the more complex synthesis of a 2-azabicyclo[4.1.0]heptane derivative over a simple piperidine? The answer lies in pharmacodynamic performance.

Flexible piperidines rapidly interconvert between various chair and boat conformations. When binding to a target protein, the molecule must "freeze" into a single bioactive conformation, resulting in a high entropic penalty ( ΔS ). By fusing a cyclopropane ring, the conformational landscape is drastically restricted.

G Flexible Monocyclic Piperidine (High Entropic Penalty) Cyclo Cyclopropanation (e.g., Aza-Heck Cascade) Flexible->Cyclo Synthetic Modification Rigid 2-Azabicyclo[4.1.0]heptane (Pre-organized Vector) Cyclo->Rigid Restrict Degrees of Freedom Benefits Enhanced Target Affinity & Metabolic Stability Rigid->Benefits Escaping Flatland

Fig 2: Logic pathway demonstrating the pharmacological value of cyclopropane conformational restriction.

Alternative Comparison Summary
  • Target Affinity: The rigidified 3D geometry of the bicyclic system aligns the hydrogen bond donors/acceptors perfectly for targets requiring precise spatial arrangements, outperforming monocyclic analogs in IC 50​ assays.

  • Metabolic Stability: The cyclopropane ring increases the steric bulk and alters the electron density around the piperidine core, significantly reducing the rate of Cytochrome P450-mediated α -oxidation.

  • Physicochemical Properties: The cyclopropanation slightly lowers the basicity (pKa) of the adjacent amine compared to a standard piperidine, which can enhance membrane permeability and oral bioavailability.

References

  • Kazuta, Y., et al. "Cyclopropane-Based Conformational Restriction of Histamine. (1S,2S)-2-(2-Aminoethyl)-1-(1H-imidazol-4-yl)cyclopropane, a Highly Selective Agonist for the Histamine H3 Receptor, Having a cis-Cyclopropane Structure." Journal of Medicinal Chemistry, 2003. Available at:[Link]

  • Hazelden, I. R., et al. "Cyclopropane-Fused N-Heterocycles via Aza-Heck-Triggered C(sp3)–H Functionalization Cascades." Journal of the American Chemical Society, 2022. Available at:[Link]

  • Villar, I., et al. "Cyclopropanation Reactions for the Synthesis of 2-Azabicyclo[4.1.0]heptane Derivatives with Nitric Oxide Synthase Inhibitory Activity." Bioorganic & Medicinal Chemistry Letters, 2008. Available at:[Link]

Sources

Comparative

HPLC method validation for testing (2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride purity

An in-depth technical analysis and comparative validation guide for testing the purity of (2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride , an advanced pharmaceutical intermediate. The Analytical Challenge: Polari...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparative validation guide for testing the purity of (2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride , an advanced pharmaceutical intermediate.

The Analytical Challenge: Polarity, Basicity, and Detection

(2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride presents a tripartite challenge for standard chromatographic methods:

  • High Polarity: The combination of a hydroxymethyl group and a secondary amine hydrochloride salt renders the molecule highly hydrophilic.

  • Strong Basicity: The nitrogen in the cyclopropyl-fused piperidine ring is highly basic. In standard Reversed-Phase Liquid Chromatography (RP-HPLC), this leads to severe secondary ion-exchange interactions with residual deprotonated silanols on the silica stationary phase.

  • Lack of Chromophore: The molecule lacks an extended conjugated π -system or aromaticity, making standard UV detection (e.g., 254 nm) impossible. Low-wavelength UV (210 nm) suffers from mobile phase interference and baseline drift during gradients.

To establish a self-validating, ICH-compliant purity method, we must move away from legacy RP-HPLC and adopt Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) .

Mechanistic Comparison: RP-HPLC vs. HILIC

Why Legacy RP-HPLC Fails

In RP-HPLC (e.g., C18 column with 0.1% TFA), retention relies on hydrophobic partitioning. Because (2-Azabicyclo[4.1.0]heptan-6-yl)methanol is highly polar, it fails to partition into the C18 phase, eluting near the void volume ( k′<1 ). Furthermore, the basic amine interacts with residual silanols, causing severe peak tailing (Tailing Factor, Tf​>2.5 ). This lack of retention and poor peak shape makes it impossible to accurately quantify closely eluting polar impurities, failing the specificity requirements of ICH Q2(R2)[1].

The HILIC-CAD Advantage

HILIC provides orthogonal selectivity to RP-HPLC[2]. By using a polar stationary phase (e.g., Zwitterionic) and a highly organic mobile phase (e.g., 85% Acetonitrile), a water-enriched layer forms on the stationary phase surface. The polar analyte partitions into this aqueous layer, resulting in strong retention ( k′>4 ). The addition of ammonium formate buffer suppresses secondary electrostatic repulsions, yielding sharp, symmetrical peaks ( Tf​≈1.1 ). Because CAD is a mass-based detector independent of optical properties, it provides uniform sensitivity for the non-volatile hydrochloride salt.

G ATP Analytical Target Profile (ATP) Target: (2-Azabicyclo[4.1.0]heptan-6-yl)methanol HCl RP Method A: RP-HPLC (C18, Acidic Aqueous/ACN) ATP->RP HILIC Method B: HILIC (Zwitterionic, High ACN/Amm. Formate) ATP->HILIC RP_Mech Hydrophobic Partitioning Result: k' < 1, Tf > 2.5 (Silanol Ion-Exchange) RP->RP_Mech HILIC_Mech Aqueous Layer Partitioning Result: k' = 4.2, Tf = 1.1 (Orthogonal Selectivity) HILIC->HILIC_Mech Fail Fails ICH Q2(R2) System Suitability RP_Mech->Fail Pass Proceed to ICH Q2(R2) Full Validation HILIC_Mech->Pass

Fig 1: Chromatographic selection and validation workflow for polar basic amines.

Experimental Protocol: Optimized HILIC-CAD Method

To ensure a self-validating system, the following protocol integrates internal System Suitability Testing (SST) to verify performance prior to any sample analysis, aligning with the lifecycle management principles of ICH Q14 and Q2(R2)[1].

1. Chromatographic Conditions

  • Column: SeQuant ZIC-HILIC, 150 mm × 4.6 mm, 3.5 µm (or equivalent zwitterionic phase).

  • Detector: Charged Aerosol Detector (Evaporation Temp: 35°C, Data Rate: 10 Hz, Filter: 3.6s).

  • Mobile Phase A (MPA): 20 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Causality: pH 3.0 ensures the secondary amine is fully protonated, while the ionic strength masks residual charge on the stationary phase).

  • Mobile Phase B (MPB): 100% LC-MS Grade Acetonitrile.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

2. Gradient Program

Time (min) % MPA (Aqueous) % MPB (Organic)
0.0 15 85
2.0 15 85
12.0 50 50
15.0 50 50
15.1 15 85

| 22.0 | 15 | 85 |

3. Sample Preparation & Diluent Causality

  • Diluent: 80% Acetonitrile / 20% Water.

  • Causality: In HILIC, injecting a sample dissolved in a highly aqueous diluent disrupts the immobilized water layer on the stationary phase, leading to severe peak fronting or splitting. Matching the diluent to the initial gradient conditions (85% organic) preserves peak integrity.

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent (1.0 mg/mL).

4. System Suitability Criteria (Self-Validating Check)

  • Retention Time ( tR​ ): 6.5 ± 0.5 minutes.

  • Tailing Factor ( Tf​ ): ≤1.5 .

  • Theoretical Plates ( N ): ≥5,000 .

  • Repeatability (%RSD of 6 injections): ≤2.0% .

Comparative Validation Data (ICH Q2(R2) Framework)

The validation study was designed to provide sufficient evidence that the analytical procedure meets its objectives, utilizing the performance characteristics outlined in the updated ICH Q2(R2) guidelines[1][3].

Below is the summarized quantitative data comparing the legacy RP-HPLC method against the optimized HILIC-CAD method.

Table 1: Chromatographic Performance & Specificity

Assessed via forced degradation (Acid, Base, Peroxide, Light, Heat) to ensure no co-elution with degradation products.

ParameterLegacy RP-HPLC (C18 / UV 210nm)Optimized HILIC (ZIC-HILIC / CAD)
Retention Time ( k′ ) 0.8 (Elutes in void)4.2 (Strong retention)
Peak Symmetry ( Tf​ ) 2.8 (Severe tailing)1.1 (Highly symmetrical)
Specificity (Resolution) Fails ( Rs​<1.0 from void peaks)Passes ( Rs​>2.5 from all degradants)
Baseline Stability Severe drift during gradientStable baseline (Uniform CAD response)
Table 2: ICH Q2(R2) Quantitative Validation Summary (HILIC-CAD)

Because CAD response is non-linear over wide ranges, a quadratic calibration model or power-function transformation was applied as permitted by ICH Q2(R2) for multivariate/non-linear models[1].

Validation ParameterICH Q2(R2) RequirementHILIC-CAD ResultConclusion
Linearity & Range Justified calibration model across working range R2=0.9994 (Quadratic fit, 50% to 150% of nominal)Pass
Accuracy (Recovery) Demonstrated across the reportable range99.2% - 101.1% (Spiked at 80%, 100%, 120%)Pass
Precision (Repeatability) %RSD of 6 replicates%RSD = 0.85%Pass
Intermediate Precision %RSD across different days/analysts%RSD = 1.12%Pass
Limit of Quantitation (LOQ) S/N 10 with acceptable precision0.05% area (0.5 µg/mL), %RSD = 4.2%Pass
Robustness Deliberate variations (Temp, Flow, pH)No significant impact on Rs​ or %RecoveryPass

Conclusion

For highly polar, basic intermediates lacking a strong chromophore like (2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride, traditional RP-HPLC is fundamentally flawed due to hydrophobic mismatch and silanol interactions. By transitioning to a HILIC-CAD platform, researchers can leverage aqueous layer partitioning to achieve superior retention, peak shape, and universal detection. The resulting method easily satisfies the rigorous specificity, accuracy, and precision requirements mandated by the ICH Q2(R2) guidelines, ensuring a robust control strategy for drug development.

References

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). URL:[Link]

  • Validation of Analytical Procedure Q2(R2). International Council for Harmonisation (ICH). URL:[Link]

  • Hydrophilic-interaction chromatography of complex carbohydrates. PolyLC. URL:[Link]

Sources

Validation

A Comparative Guide to the Stereochemical Validation of (2-Azabicyclo[4.1.0]heptan-6-yl)methanol Hydrochloride Enantiomers

In the landscape of modern drug development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a critical determinant of its pharmacological activity.[1][2][3] Enantiomers, non-superimpo...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a critical determinant of its pharmacological activity.[1][2][3] Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different biological effects. One enantiomer may be therapeutically active (the eutomer), while the other could be inactive, less active, or even contribute to undesirable side effects (the distomer).[4] Consequently, the rigorous validation of the stereochemistry of chiral drug candidates is not merely a regulatory formality but a scientific imperative for ensuring safety and efficacy.[5][6]

This guide provides an in-depth comparison of key analytical techniques for validating the stereochemistry of (2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride enantiomers, a bicyclic amino alcohol scaffold of interest in medicinal chemistry. We will delve into the principles, experimental protocols, and comparative performance of several orthogonal methods, offering researchers, scientists, and drug development professionals a comprehensive framework for establishing stereochemical integrity.

The Central Challenge: Assigning Absolute and Relative Stereochemistry

(2-Azabicyclo[4.1.0]heptan-6-yl)methanol possesses multiple stereocenters, giving rise to the possibility of several stereoisomers. The primary analytical challenges are twofold:

  • Determining the Relative Stereochemistry: Establishing the spatial orientation of the hydroxymethyl group relative to the bicyclic core.

  • Assigning the Absolute Configuration: Unambiguously determining the three-dimensional arrangement of atoms at each chiral center (e.g., assigning R/S configurations).

  • Quantifying Enantiomeric Purity: Accurately measuring the proportion of each enantiomer in a sample, often expressed as enantiomeric excess (e.e.).

This guide will compare the following techniques in the context of these challenges:

  • Chiral High-Performance Liquid Chromatography (HPLC): The workhorse for enantiomeric separation and purity assessment.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for determining relative stereochemistry and, with chiral derivatizing agents, assigning absolute configuration.[9][][11]

  • Vibrational Circular Dichroism (VCD): A chiroptical method for non-destructive absolute configuration determination in solution.[12][13][14]

  • Single-Crystal X-ray Crystallography: The definitive method for determining absolute stereochemistry, provided a suitable crystal can be obtained.[1][9]

Comparative Analysis of Stereochemical Validation Techniques

The choice of analytical technique depends on the specific question being addressed (relative vs. absolute stereochemistry, purity), the stage of drug development, and the physical properties of the analyte. The following table provides a high-level comparison of the primary methods.

Technique Primary Application Strengths Limitations Sample Requirements
Chiral HPLC Enantiomeric Purity & SeparationHigh precision and accuracy for quantification; robust and widely available.[7][8][15]Indirect method for absolute configuration; requires method development.[16]Small quantities (µg-mg); sample must be soluble.
NMR Spectroscopy Relative StereochemistryProvides detailed structural information; can determine absolute configuration with chiral derivatizing agents (e.g., Mosher's esters).[][17][18][19]Can be complex to interpret for absolute configuration; may require derivatization.[20]mg quantities; soluble sample.
Vibrational Circular Dichroism (VCD) Absolute ConfigurationNon-destructive; applicable to solutions; does not require crystallization.[13][14][21][22]Requires quantum chemical calculations for interpretation; specialized instrumentation.[13][22]mg quantities; soluble sample.
X-ray Crystallography Absolute ConfigurationUnambiguous determination of 3D structure.[1][9][23][24]Requires a high-quality single crystal; not always feasible.[9][25]Single crystal of sufficient size and quality.

Experimental Protocols and Methodologies

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral HPLC is the gold standard for separating and quantifying enantiomers.[7][15] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.[8][26]

Experimental Workflow:

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Prep Dissolve (2-Azabicyclo[4.1.0]heptan-6-yl)methanol HCl in mobile phase Inject Inject sample onto Chiral HPLC column Prep->Inject Filtered sample Separate Isocratic/Gradient Elution Inject->Separate Detect UV/Vis or MS Detection Separate->Detect Integrate Integrate peak areas Detect->Integrate Calculate Calculate Enantiomeric Excess (e.e.) Integrate->Calculate

Caption: Workflow for Chiral HPLC Analysis.

Step-by-Step Protocol:

  • Column Selection: For a molecule like (2-Azabicyclo[4.1.0]heptan-6-yl)methanol, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a common starting point.

  • Mobile Phase Screening: A typical mobile phase would consist of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of a basic additive (e.g., diethylamine) is often necessary for basic analytes like this amino alcohol to improve peak shape.

  • Method Optimization: Vary the ratio of the non-polar and polar components of the mobile phase and the column temperature to achieve baseline separation of the enantiomers.

  • Validation: Validate the method for specificity, linearity, accuracy, and precision according to regulatory guidelines.

  • Quantification: Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.

Causality Behind Experimental Choices: The choice of a polysaccharide-based CSP is due to their broad applicability and success in resolving a wide range of chiral compounds.[27] The use of a basic additive is crucial to prevent peak tailing by minimizing interactions between the basic amine of the analyte and acidic sites on the silica support of the CSP.

NMR Spectroscopy: Mosher's Ester Analysis for Absolute Configuration

For chiral alcohols, Mosher's ester analysis is a well-established NMR method to determine absolute configuration.[17][18][19] It involves derivatizing the alcohol with the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters.[25][28] The differing spatial arrangement of the phenyl and trifluoromethyl groups of the MTPA moiety in the two diastereomers leads to distinct chemical shifts for nearby protons in the ¹H NMR spectrum.[18][19]

Logical Relationship for Mosher's Ester Analysis:

Moshers_Method Analyte (2-Azabicyclo[4.1.0]heptan-6-yl)methanol (Unknown Configuration) R_MTPA (R)-MTPA-Cl Analyte->R_MTPA React with S_MTPA (S)-MTPA-Cl Analyte->S_MTPA React with Ester_S Diastereomer 1 ((S)-alcohol-(R)-MTPA) R_MTPA->Ester_S Ester_R Diastereomer 2 ((R)-alcohol-(R)-MTPA) S_MTPA->Ester_R NMR_S ¹H NMR of Diastereomer 1 Ester_S->NMR_S NMR_R ¹H NMR of Diastereomer 2 Ester_R->NMR_R Compare Calculate Δδ (δS - δR) NMR_S->Compare NMR_R->Compare Assign Assign Absolute Configuration Compare->Assign

Caption: Logic flow for Mosher's Ester Analysis.

Step-by-Step Protocol:

  • Derivatization: React two separate aliquots of the enantiomerically pure (2-Azabicyclo[4.1.0]heptan-6-yl)methanol with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride, respectively, in the presence of a non-nucleophilic base (e.g., pyridine or DMAP).

  • Purification: Purify the resulting diastereomeric Mosher's esters.

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomers.

  • Spectral Assignment: Assign the proton signals for each diastereomer, which may require 2D NMR techniques like COSY.[29]

  • Calculate Chemical Shift Differences (Δδ): For each assigned proton, calculate Δδ = δS - δR, where δS is the chemical shift in the (S)-MTPA ester and δR is the chemical shift in the (R)-MTPA ester.

  • Assign Configuration: Protons on one side of the MTPA ester plane will have a positive Δδ, while those on the other side will have a negative Δδ. By modeling the likely conformation of the esters, the absolute configuration of the original alcohol can be deduced.

Trustworthiness of the Protocol: This method is self-validating because it relies on the internal consistency of the Δδ values across multiple protons in the molecule.[17][18][19] A consistent pattern of positive and negative Δδ values provides high confidence in the stereochemical assignment.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[12][13] The resulting VCD spectrum is unique to a specific enantiomer and its conformation in solution.[21] By comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations for a known absolute configuration, the absolute stereochemistry of the analyte can be determined.[22]

Experimental and Computational Workflow for VCD:

VCD_Workflow cluster_exp Experimental cluster_comp Computational Sample Prepare solution of enantiomerically pure sample Measure Measure experimental IR and VCD spectra Sample->Measure Compare Compare experimental and calculated VCD spectra Measure->Compare Model Build 3D model of one enantiomer (e.g., the (R,R)-isomer) Conform Perform conformational search Model->Conform Calculate Calculate theoretical IR and VCD spectra for low-energy conformers (DFT) Conform->Calculate Average Boltzmann-average spectra Calculate->Average Average->Compare Assign Assign Absolute Configuration Compare->Assign

Caption: Integrated workflow for VCD analysis.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a solution of the enantiomerically pure (2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride in a suitable solvent (e.g., CDCl₃ or D₂O).

  • Spectral Acquisition: Measure the VCD and IR spectra using a dedicated VCD spectrometer.[13]

  • Computational Modeling:

    • Build a 3D model of one of the possible enantiomers.

    • Perform a thorough conformational analysis using molecular mechanics or other methods to identify all low-energy conformers.

    • For each stable conformer, calculate the optimized geometry, vibrational frequencies, and VCD intensities using Density Functional Theory (DFT).

  • Spectral Prediction: Generate a Boltzmann-averaged theoretical VCD spectrum based on the calculated energies of the conformers.

  • Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. A good match confirms the absolute configuration of the enantiomer used in the calculation. The VCD spectrum of the other enantiomer will be the mirror image.

Authoritative Grounding: The reliability of VCD for absolute configuration determination has been well-established and is considered a powerful alternative to X-ray crystallography, especially for molecules that are difficult to crystallize.[14][22]

Single-Crystal X-ray Crystallography

This technique is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[1][23][24] It relies on the diffraction of X-rays by a single crystal of the compound. The analysis of the diffraction pattern allows for the precise determination of atomic positions.

Step-by-Step Protocol:

  • Crystallization: Grow a high-quality single crystal of (2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride. This is often the most challenging step.[9]

  • Data Collection: Mount the crystal on a diffractometer and collect the X-ray diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to generate an electron density map and build a model of the molecular structure.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing anomalous dispersion effects.[1] This is most reliable when the molecule contains an atom heavier than oxygen. For a hydrochloride salt, the chloride ion can aid in this determination. The Flack parameter is a key statistical indicator used to validate the correctness of the assigned absolute configuration; a value close to 0 indicates a correct assignment.[1]

Expertise & Experience: While X-ray crystallography provides an unambiguous answer, obtaining suitable crystals can be a significant hurdle.[25] For molecules that only contain light atoms (C, H, N, O), determining the absolute configuration can be challenging. In such cases, derivatization with a heavier atom or the use of a chiral co-crystallizing agent may be necessary.[9]

Conclusion: An Orthogonal Approach is Key

No single technique is universally superior for stereochemical validation. A robust and trustworthy assignment of the stereochemistry of (2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride enantiomers relies on an orthogonal approach, where the results from multiple, independent methods corroborate one another.

A recommended strategy would be:

  • Use chiral HPLC for initial separation and to establish the enantiomeric purity of the samples.

  • Employ NMR spectroscopy (including 2D techniques like NOESY) to determine the relative stereochemistry of the substituents on the bicyclic ring.

  • Confirm the absolute configuration using at least one of the following definitive methods:

    • Single-crystal X-ray crystallography , if suitable crystals can be obtained.

    • Vibrational Circular Dichroism (VCD) , for a non-destructive determination in solution.

    • Mosher's ester analysis via NMR , as a reliable chemical derivatization method.

By integrating these techniques, researchers and drug developers can build a comprehensive and self-validating data package that establishes the stereochemical integrity of their chiral molecules with the highest degree of scientific confidence.

References

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  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451-2458. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451–2458. [Link]

  • Bruker. (n.d.). Vibrational circular dichroism (VCD). Bruker. [Link]

  • Kannappan, V. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

  • NotEvans. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]

  • OpenOChem Learn. (n.d.). Assessing Chiral Purity. [Link]

  • Capon, R. J., & Barrow, R. A. (2005). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Molecules, 10(7), 837–844. [Link]

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  • Jaiprakash, B., & Chatterjee, P. (2012). A review of drug isomerism and its significance. International journal of applied & basic medical research, 2(1), 16–21. [Link]

  • University of Southampton. (n.d.). Absolute Stereochemistry: The merits of ven and XRD. ePrints Soton. [Link]

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  • Rubini, M. (2024). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Organic Chemistry: Current Research, 13(5). [Link]

  • Kim, J., Lee, C., & Lee, D. (2015). Stereochemical Analysis of Glycerophospholipids by Vibrational Circular Dichroism. Journal of the American Chemical Society, 137(39), 12720–12726. [Link]

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  • Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group. [Link]

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  • RDiscovery. (2023, March 26). NMR for Stereochemical Elucidation. [Link]

  • Lodewyk, M. W., & Tantillo, D. J. (2012). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Methods in molecular biology (Clifton, N.J.), 923, 39–54. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

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  • Flack, H. D., & Bernardinelli, G. (2008). Absolute structure and absolute configuration. Acta crystallographica. Section A, Foundations of crystallography, 64(Pt 2), 267–277. [Link]

  • Legg, M. A. (2016). 13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses. Journal of Chemical Education, 93(10), 1742–1746. [Link]

  • McPhail, K. L. (2020). Chapter 2: Assigning Molecular Configuration by Nuclear Magnetic Resonance. In NMR in Natural Products Chemistry. Royal Society of Chemistry. [Link]

  • Lodewyk, M. W., & Tantillo, D. J. (2012). Determination of absolute configuration using single crystal X-ray diffraction. Methods in molecular biology (Clifton, N.J.), 923, 39–54. [Link]

  • Borhan, B., & Tanasova, M. (2021). Absolute Stereochemical Determination of Organic Molecules through Induction of Helicity in Host–Guest Complexes. Accounts of Chemical Research, 54(3), 679–692. [Link]

  • Buma, W. J., & van der Veken, B. J. (2004). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 16(3), 8-13. [Link]

  • Cimino, P., & Evidente, A. (2019). DFT/NMR Approach for the Configuration Assignment of Groups of Stereoisomers by the Combination and Comparison of Experimental and Predicted Sets of Data. The Journal of organic chemistry, 84(15), 9413–9420. [Link]

  • Bhushan, R., & Kumar, V. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská farmacie : časopis České farmaceutické společnosti a Slovenské farmaceutické společnosti, 56(4), 155–167. [Link]

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  • Jung, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society, 102(26), 7862–7863. [Link]

  • De Lucchi, O., & Fabbri, D. (1998). 6-Substituted 2-azabicyclo[2.2.1]hept-5-enes by nitrogen-directed radical rearrangement: synthesis of an epibatidine analogue with high binding affinity at the nicotinic acetylcholine receptor. Journal of the Chemical Society, Perkin Transactions 1, (18), 2943-2946. [Link]

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  • Mykhailiuk, P. K. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. SynOpen, 8(04), 316-320. [Link]

  • Balzarini, J., & Camarasa, M. J. (2017). Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity. Journal of medicinal chemistry, 60(20), 8560–8577. [Link]

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  • Mykhailiuk, P. K. (2025, April 28). 3-(3-Azabicyclo[17][18][18]heptan-2-yl)-1,2,4-oxadiazoles as Novel Potent DPP-4 Inhibitors to Treat T2DM. Molecules, 30(9), 3189. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of (2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride

As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are intrinsically linked to a culture of safety and environmental responsibility. The proper disposal of chemical re...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are intrinsically linked to a culture of safety and environmental responsibility. The proper disposal of chemical reagents, such as (2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride, is not merely a regulatory hurdle but a cornerstone of professional laboratory practice. This guide provides a comprehensive framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Core Principles of Chemical Waste Management

The foundation of safe chemical disposal lies in a thorough understanding of the applicable regulations and the inherent hazards of the material. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management through the Resource Conservation and Recovery Act (RCRA)[1]. Academic and research laboratories often have specific guidelines, such as the alternative requirements provided under 40 CFR Part 262, Subpart K, which are designed to be better suited for the laboratory environment[1][2].

A crucial first step in any laboratory is the development of a comprehensive Laboratory Management Plan. This plan should outline best practices for waste management, including procedures for identifying, segregating, and storing hazardous waste[1][2].

Step-by-Step Disposal Protocol for (2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride

Before disposal, it is imperative to categorize the chemical waste. Waste is generally segregated based on its characteristics: ignitability, corrosivity, reactivity, or toxicity[3]. Given the structure of (2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride, it should be treated as a potentially toxic and/or irritant compound.

Key Actions:

  • Consult your institution's Environmental Health and Safety (EH&S) office for specific guidance on classifying this waste.

  • Never mix (2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride waste with other chemical waste streams without first verifying compatibility[4]. Incompatible chemicals can react, leading to fire, explosion, or the generation of toxic gases[1].

All waste must be collected in appropriate and clearly labeled containers.

Container Selection and Handling:

  • Use a container made of a material compatible with (2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride. For a solid, a high-density polyethylene (HDPE) or glass container is generally suitable. For solutions, ensure the container material will not degrade[4][5].

  • The container must have a tightly fitting screw-top cap and be kept closed at all times, except when adding waste[4][6][7]. Funnels should not be left in the container opening[4].

  • Do not overfill liquid waste containers; allow for sufficient headspace to accommodate expansion[4].

Labeling Requirements:

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added[6].

  • The label must include the full chemical name: "(2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride." Avoid using abbreviations or chemical formulas[6].

  • Indicate the approximate concentration and quantity of the waste.

  • Include the date when the waste was first added to the container[4].

  • If reusing a container, ensure the original label is completely defaced or removed[4][5][8].

Proper segregation of chemical waste is critical to prevent dangerous reactions.

Storage Guidelines:

  • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the operator[2][7][9].

  • Segregate the container from incompatible materials. As a general rule, store acids, bases, flammables, and oxidizers separately[4][10].

  • Store the waste in a cool, dry, and well-ventilated area[11][12]. Avoid direct sunlight and heat sources[5][13].

Decision Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of (2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride and its empty containers.

cluster_waste Waste (2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride cluster_container Empty Container A Characterize as Hazardous Waste B Collect in a Labeled, Compatible Container A->B C Store in a Designated Satellite Accumulation Area B->C D Arrange for Pickup by EH&S or Licensed Contractor C->D I Dispose of the decontaminated container in regular trash or recycling E Is the container completely empty? F Triple rinse with a suitable solvent E->F Yes J Manage as hazardous waste E->J No G Collect the first rinsate as hazardous waste F->G H Deface the original label G->H H->I

Caption: Decision-making flowchart for waste disposal.

The final disposal of hazardous waste must be handled by trained professionals.

Procedure:

  • Once the waste container is full or has been accumulating for the maximum allowable time (typically 6-12 months, check your institutional policy), arrange for its collection by your institution's EH&S department or a licensed hazardous waste disposal contractor[1][2][7].

  • Common disposal methods for chemical waste include incineration at high temperatures or other chemical treatments to neutralize the hazardous components[3].

Decontamination and Disposal of Empty Containers

Empty chemical containers must also be managed properly to ensure they do not pose a hazard.

Procedure for Decontaminating Empty Containers:

  • Triple Rinse: Rinse the empty container three times with a suitable solvent that can dissolve (2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride. Water or a water-soluble solvent like acetone may be appropriate[6][8][9][14][15][16].

  • Collect Rinsate: The first rinsate must be collected and disposed of as hazardous waste[14][16]. Subsequent rinses may be permissible for drain disposal, but this should be confirmed with your institution's EH&S guidelines[8][14].

  • Deface Label: Completely remove or deface the original label on the container[4][8][17].

  • Final Disposal: After triple rinsing and defacing the label, the container can typically be disposed of in the regular trash or recycling, depending on the material[6][8][9][14]. Some institutions may require you to write "EMPTY" or "MT" on the container[8][14].

Waste Stream Container Type Key Disposal Steps
Solid (2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride Labeled, compatible, sealed containerCharacterize as hazardous, store in SAA, arrange for professional disposal.
Solutions containing (2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride Labeled, compatible, sealed container with secondary containmentCharacterize as hazardous, store in SAA, arrange for professional disposal.
Empty Containers Original containerTriple rinse, collect first rinsate as hazardous waste, deface label, dispose of as non-hazardous waste.
Contaminated Labware (e.g., gloves, pipette tips) Labeled hazardous waste bag or containerDispose of as solid hazardous waste.

Disclaimer: This guide provides general recommendations based on established best practices. Always consult your institution's specific policies and your Environmental Health and Safety department for guidance on the proper disposal of chemical waste.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (n.d.).
  • Decontaminating Empty Containers - Division of Research Safety - University of Illinois. (n.d.).
  • How to Manage Chemical Waste Disposal in Academic Labs - Justrite. (2018, November 29).
  • Regulation of Laboratory Waste - American Chemical Society. (n.d.).
  • Chemical Waste Disposal Guidelines: Rules You Must Follow! - GreenTec Energy. (2024, April 3).
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  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK - Campus Safety Division - Lehigh University. (n.d.).
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. (2003, February 15).
  • Hazardous Waste Disposal Procedures - Environmental Health and Safety. (n.d.).
  • Regulations on Management of Laboratories - VinUni Policy. (2025, June 30).
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  • Chemical Containers | Environmental Health and Safety | Case Western Reserve University. (n.d.).
  • Empty Chemical Container Management | Office of Environmental Health and Safety. (n.d.).
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.).
  • Technical guidelines for the disposal of Empty Chemical Bottles And Hazardous chemical Waste Storage - OLSEH – IISc Bangalore. (n.d.).
  • Safety Data Sheet - MedchemExpress.com. (2025, April 23).
  • USP SDS US - USP-MSDS. (2020, February 21).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Safety Data Sheet - Fisher Scientific. (2015, May 20).
  • SAFETY DATA SHEET - Actylis Lab Solutions. (2024, September 13).
  • SAFETY DATA SHEET - SAFIN.NET. (2024, August 20).
  • Material Safety Data Sheet - Chemicea Pharmaceuticals. (n.d.).
  • Safety Data Sheet - Cayman Chemical. (2023, February 6).
  • (6-Methoxy-4-quinolyl)(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanone, 97% - Cole-Parmer. (2006, June 16).
  • Safe Handling of Hazardous Drugs - Duke Safety. (2025, March 5).

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